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  • Product: 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile
  • CAS: 103184-16-3

Core Science & Biosynthesis

Foundational

The Strategic Role of 5-Amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile in Advanced Scaffold Synthesis

Executive Summary In modern drug discovery, the rapid and modular assembly of complex heterocyclic scaffolds is paramount. 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile (CAS: 103184-16-3) has emerged as a highly ve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid and modular assembly of complex heterocyclic scaffolds is paramount. 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile (CAS: 103184-16-3) has emerged as a highly versatile, bifunctional intermediate. Primarily utilized in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, this compound serves as the foundational building block for a vast array of pharmacologically active agents, ranging from potent phosphoinositide 3-kinase (PI3K) inhibitors to novel antidiabetic and antitubercular hybrids[1],[2].

This technical guide dissects the chemical "mechanism of action" of this intermediate—specifically, how its structural geometry dictates its reactivity—and provides self-validating experimental protocols for its utilization in downstream cyclization workflows.

Structural Rationale: The Anatomy of a Bifunctional Scaffold

As an intermediate, the utility of 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile is not accidental; it is a product of rational chemical design. The molecule features three distinct functional zones, each serving a specific mechanistic or pharmacological purpose:

  • The Morpholine Ring (C-3 Position): Morpholine is a privileged pharmacophore. In the final drug molecule, the oxygen atom acts as a critical hydrogen bond acceptor, often interacting with the hinge region of kinase enzymes (such as the ATP-binding pocket of PI3K)[1]. Synthetically, the morpholine ring enhances the aqueous solubility of the intermediate, facilitating easier workups and purification.

  • The Pyrazole Core: The 1H-pyrazole ring acts as a stable, planar bioisostere for the imidazole ring found in endogenous purines. It provides a rigid backbone that orientates the subsequent functional groups perfectly for intramolecular reactions.

  • The Ortho-Substituted Amine and Nitrile (C-5 and C-4): The true synthetic power of this intermediate lies in the ortho-relationship between the 5-amino group (a strong nucleophile) and the 4-carbonitrile group (a latent electrophile). This spatial proximity lowers the activation energy required for annulation, predisposing the molecule to undergo rapid cyclocondensation to form pyrimidine rings[3].

Mechanistic Action: The Chemistry of Annulation

In organic synthesis, an intermediate's "mechanism of action" refers to its reactive pathway. For this compound, the mechanism is driven by electrophilic annulation .

When synthesizing pyrazolo[3,4-d]pyrimidines, the intermediate is typically reacted with a one-carbon electrophile, such as N,N-dimethylformamide diethyl acetal (DMF-DMA) or formamide[3].

  • Step 1 (Amidine Formation): The primary 5-amino group attacks the electrophilic carbon of DMF-DMA, expelling ethanol and forming an N,N-dimethylformamidine intermediate.

  • Step 2 (Intramolecular Cyclization): Upon the introduction of a primary amine (or ammonia), the amidine undergoes transamination. The newly formed nucleophilic nitrogen then attacks the adjacent 4-carbonitrile group.

  • Step 3 (Isomerization): The resulting imine rapidly tautomerizes to an aromatic 4-amino-pyrazolo[3,4-d]pyrimidine, driven by the thermodynamic stability of the newly formed bicyclic aromatic system.

G A Malononitrile Precursor C 5-amino-3-morpholin-4-yl- 1H-pyrazole-4-carbonitrile A->C Pyrazole Annulation B Hydrazine Hydrate B->C Nucleophilic Attack E Pyrazolo[3,4-d]pyrimidine (Target Scaffold) C->E Pyrimidine Closure D DMF-DMA / Formamide D->E Electrophilic Carbon Source

Chemical workflow of pyrazole intermediate cyclization into a pyrazolo[3,4-d]pyrimidine scaffold.

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, the following protocols integrate built-in analytical checkpoints. A protocol is only robust if its success can be definitively proven at each stage before proceeding.

Protocol A: Synthesis of the Pyrazole Intermediate

This procedure details the formation of the intermediate from a malononitrile precursor[1].

  • Reaction Setup: To a solution of the morpholine-substituted malononitrile precursor (0.800 g, ~3.37 mmol) in absolute ethanol (8 mL), add hydrazine hydrate (0.32 mL, 6.75 mmol) dropwise under continuous stirring[1].

  • Execution: Stir the reaction mass at room temperature for 4 hours. The causality of using room temperature rather than reflux is to prevent the premature degradation of the hydrazine and avoid unwanted side reactions with the sensitive nitrile group.

  • Workup: Concentrate the reaction mass under reduced pressure. Quench the residue with ice-cold water to precipitate the product. Extract with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to afford a brown solid[1].

  • Self-Validation (Analytical Check):

    • IR Spectroscopy: Confirm the presence of a sharp, distinct peak at ~2220 cm⁻¹ , validating the survival of the C≡N group.

    • ¹H-NMR (DMSO-d6): Look for a broad singlet at ~6.0 ppm (integrating for 2H, the NH₂ group) and a highly deshielded broad singlet at ~12.0 ppm (integrating for 1H, the pyrazole NH). The morpholine protons should appear as distinct multiplets between 3.60 and 3.80 ppm[2].

Protocol B: Downstream Cyclization to Pyrazolo[3,4-d]pyrimidine

This procedure utilizes the intermediate to form the bicyclic kinase inhibitor core[3].

  • Amidine Formation: Under a nitrogen atmosphere, suspend 5-amino-3-(morpholin-4-yl)-1H-pyrazole-4-carbonitrile (4.00 g, 20.7 mmol) in anhydrous toluene (85 mL). Add N,N-dimethylformamide diethyl acetal (DMF-DMA) (4.17 mL, 23.6 mmol)[3].

  • Execution: Reflux the mixture for 4 hours. The solid will gradually dissolve as the highly polar primary amine is converted into the more lipophilic dimethylformamidine intermediate[3].

  • Validation Checkpoint 1: TLC (Ethyl acetate/Toluene = 3:1) should show complete consumption of the starting material (Rf ≈ 0.19)[3].

  • Cyclization: Cool the mixture to room temperature to induce crystallization. Filter the intermediate. To achieve final ring closure, react this intermediate with the desired aniline or amine derivative in refluxing acetic acid or ethanol.

  • Final Validation: The successful formation of the pyrazolo[3,4-d]pyrimidine core is definitively proven by the complete disappearance of the C≡N peak (~2220 cm⁻¹) in the IR spectrum, as the nitrile carbon has been fully incorporated into the pyrimidine ring.

Quantitative Reaction Parameters

The following table summarizes the typical reaction parameters, thermodynamic conditions, and analytical validation markers for the intermediate and its downstream derivatives.

Compound StageReaction StepReagents & ConditionsTypical YieldCritical Analytical Marker
Intermediate Core Pyrazole AnnulationHydrazine hydrate, EtOH, RT, 4h65 - 75%IR: Sharp peak at ~2220 cm⁻¹ (C≡N stretch)
Pre-cyclization Adduct Amidine FormationDMF-DMA, Toluene, Reflux, 4h85 - 95%¹H-NMR: Disappearance of NH₂ singlet (~6.0 ppm)
Bicyclic Scaffold Pyrimidine CyclizationAmine derivative, Reflux, 4-12h50 - 70%IR: Complete absence of C≡N peak

Applications in Drug Discovery

While historically dominant in the synthesis of PI3K and mTOR inhibitors for oncology[1], the 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile intermediate is experiencing a renaissance in other therapeutic areas.

Recent structural-activity relationship (SAR) studies have utilized this exact intermediate to synthesize quinoline-pyrazolopyrimidine hybrids. These hybrids act as potent orthosteric inhibitors of α-glucosidase—demonstrating IC₅₀ values as low as 46.70 μM (outperforming the reference drug acarbose)—and exhibit sub-10 μM whole-cell activity against Mycobacterium tuberculosis[2]. This dual potential highlights the immense value of the morpholino-pyrazole-carbonitrile building block in generating diverse, high-value chemical libraries.

References

  • US20120289496A1 - Novel compounds as modulators of protein kinases Source: Google Patents URL
  • Synthesis, Antidiabetic and Antitubercular Evaluation of Quinoline–pyrazolopyrimidine hybrids and Quinoline‐4‐Arylamines Source: ResearchGate (ChemistrySelect) URL:[Link]

  • DE69732780T2 - PYRIMIDERIVATES AND METHOD FOR THE PRODUCTION THEREOF Source: Google Patents URL

Sources

Exploratory

The Biological Significance of the Pyrazole Core in 5-Amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile: A Privileged Scaffold for Kinase Inhibition

As a Senior Application Scientist, I approach scaffold selection not merely as a chemical exercise, but as the foundational architecture of target engagement. In the landscape of targeted therapeutics, the molecule 5-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach scaffold selection not merely as a chemical exercise, but as the foundational architecture of target engagement. In the landscape of targeted therapeutics, the molecule 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile (CAS 103184-16-3) is rarely an end-product. Instead, it serves as a highly privileged, pluripotent precursor. It is the critical building block for synthesizing fused bicyclic systems—most notably, pyrazolo[3,4-d]pyrimidines—which act as potent, ATP-competitive kinase inhibitors.

This technical guide deconstructs the structural, mechanistic, and biological significance of this core, providing field-proven protocols and quantitative insights for drug development professionals.

Structural & Mechanistic Rationale of the Core

The architectural brilliance of 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile lies in its specific substitution pattern, which pre-configures the molecule for both synthetic expansion and biological target affinity.

  • The Pyrazole Scaffold (Adenine Bioisostere): The pyrazole ring is a classic bioisostere for the purine ring of adenosine triphosphate (ATP). The nitrogen atoms within the pyrazole core are electronically primed to act as critical hydrogen bond donors and acceptors, mimicking how ATP binds to the hinge region of a kinase's active site[1].

  • The Morpholine Moiety: The inclusion of the morpholine ring serves a dual mechanistic purpose. Physiochemically, it drastically improves the aqueous solubility and metabolic stability of the resulting drug candidates. Biologically, the morpholine oxygen acts as a crucial hydrogen bond acceptor. In 2, this oxygen interacts directly with the backbone amide of valine residues (e.g., Val851 in PI3Kα) within the affinity pocket, anchoring the inhibitor[3].

  • The 5-Amino and 4-Carbonitrile Handles: These adjacent groups act as orthogonal reactive handles. The proximity of the nucleophilic amine and the highly electrophilic nitrile allows for facile, high-yield cyclization reactions to construct a fused pyrimidine ring[4].

Synthesis A 5-amino-3-morpholin-4-yl -1H-pyrazole-4-carbonitrile (Precursor) B Formamidine Cyclization (Nucleophilic Attack) A->B Ring Closure C Pyrazolo[3,4-d]pyrimidine (Adenine Mimic) B->C Core Formation D SAR Diversification (N1, C4, C6) C->D Structural Tuning E Lead Kinase Inhibitors (PI3K, mTOR, c-Src) D->E Target Optimization

Fig 1: Logical progression from the pyrazole precursor to diversified kinase inhibitor leads.

Biological Applications & Target Kinases

Once cyclized into a pyrazolo[3,4-d]pyrimidine, the scaffold derived from this core exhibits broad-spectrum utility across several oncological and metabolic targets.

A. Dual PI3K/mTOR Inhibition

Dysregulation of the PI3K/AKT/mTOR pathway is a primary driver of tumor cell survival and proliferation. Derivatives built from this morpholino-pyrazole core have yielded highly potent, sub-nanomolar inhibitors of the Mammalian Target of Rapamycin (mTOR) and Phosphoinositide 3-kinase (PI3K)[3]. The morpholine ring is non-negotiable here; its removal or substitution typically abolishes PI3K affinity[5].

B. Tyrosine Kinase Inhibition (c-Src / Abl)

Beyond lipid kinases, the scaffold is highly effective against non-receptor tyrosine kinases. In-house libraries of pyrazolo[3,4-d]pyrimidines have been developed as dual c-Src/Abl inhibitors. These compounds demonstrate significant antiproliferative efficacy against Glioblastoma Multiforme (GBM) cell lines, inducing apoptosis while maintaining a safe cytotoxic profile in healthy fibroblasts[6].

C. Alpha-Glucosidase Inhibition

Interestingly, when the pyrazolopyrimidine core is hybridized with quinoline scaffolds, the resulting compounds act as orthosteric inhibitors of α-glucosidase. The pyrimidine core furnishes crucial binding at the catalytic site, offering a therapeutic avenue for managing Type 2 diabetes mellitus[7].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Inhibitor Pyrazolo-Pyrimidine Inhibitor Inhibitor->PI3K Blocks ATP Binding Inhibitor->mTOR Dual Inhibition

Fig 2: PI3K/AKT/mTOR signaling pathway and the dual-inhibition nodes targeted by the scaffold.

Quantitative Efficacy Data

The following table summarizes the structure-activity relationship (SAR) and inhibitory potency of derivatives synthesized from the 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile core.

Compound Scaffold / DerivativeTarget KinaseIC50 RangeKey Pharmacophore Contribution
4-Morpholino-6-aryl-pyrazolo[3,4-d]pyrimidine mTOR< 1 nM6-ureidophenyl group drives subnanomolar potency[3].
4-Morpholino-6-aryl-pyrazolo[3,4-d]pyrimidine PI3K-α20 - 50 nMMorpholine oxygen acts as H-bond acceptor to Val851[3].
Pyrazolo[3,4-d]pyrimidine derivatives c-Src / Abl10 - 50 µMN1 and C6 substitutions dictate dual-kinase selectivity[6].
Quinoline-pyrazolopyrimidine hybrids α-Glucosidase~40 µMPyrimidine core furnishes binding at the catalytic site[7].

Self-Validating Experimental Protocols

To ensure scientific integrity, the transition from the chemical precursor to biological validation must be governed by strict, self-validating methodologies.

Protocol A: Cyclization to the Pyrazolo[3,4-d]pyrimidine Scaffold

Causality: The 5-amino group is structurally positioned to attack electrophilic reagents (like formamidine acetate). The adjacent 4-carbonitrile provides the secondary electrophilic center required for the subsequent intramolecular ring closure, yielding the thermodynamically stable aromatic system[4].

  • Reaction Setup: Suspend 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile (1.0 eq) in formamide or a mixture of formamidine acetate (3.0 eq) in an inert solvent (e.g., DMF).

  • Thermal Activation: Heat the reaction mixture to 150°C under a nitrogen atmosphere for 12-18 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the precursor mass ( m/z 193.21) and the emergence of the fused product mass confirms the primary nucleophilic attack and cyclization.

  • Purification & Orthogonal Validation: Quench with ice water, filter the precipitate, and purify via flash chromatography. Validate the final structure via 1 H-NMR; the appearance of a distinct singlet at ~8.0-8.5 ppm (representing the C6 proton of the newly formed pyrimidine ring) definitively proves successful cyclization[4].

Protocol B: Biochemical Kinase Assay (ADP-Glo™)

Causality: To determine the IC50, we must measure the functional output of the kinase. Because kinases consume ATP to phosphorylate their substrates, quantifying the residual ATP (or generated ADP) provides a direct, stoichiometric readout of kinase activity. The pyrazolo-pyrimidine inhibitors compete directly with ATP for the hinge region[1].

  • Assay Assembly: In a 384-well plate, combine recombinant kinase (e.g., PI3Kα), PIP2 substrate, and the synthesized inhibitor at varying concentrations (serial dilution).

  • Initiation: Initiate the reaction by adding ultra-pure ATP at a concentration equal to the kinase's Km​ value. Incubate for 60 minutes at room temperature.

  • Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Subsequently, add the Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction.

  • Self-Validation (Z'-Factor): Measure luminescence. The assay must include a positive control (e.g., Alpelisib for PI3K) to validate the dynamic range. Calculate the Z'-factor using the positive and negative controls. A Z' > 0.5 is strictly required to ensure the assay window is robust enough to distinguish true inhibition from background noise, making the system self-validating[8].

References

  • Title: Novel compounds as modulators of protein kinases - US20120289496A1 Source: Google Patents URL
  • Title : Synthesis, Antidiabetic and Antitubercular Evaluation of Quinoline–pyrazolopyrimidine hybrids Source : ResearchGate URL :[Link]

  • Title : Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib Source : ACS Publications URL :[Link]

  • Title : Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source : PMC (National Institutes of Health) URL :[Link]

  • Title : Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020) Source : MDPI URL :[Link]

  • Title : Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR) Source : ACS Publications URL :[Link]

  • Title : Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source : PMC (National Institutes of Health) URL :[Link]

  • Title : Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme Source : MDPI URL :[Link]

Sources

Foundational

The Strategic Role of CAS 103184-16-3 in Kinase Inhibitor Drug Discovery: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Amino-3-(morpholin-4-yl)-1H-pyrazole-4-carbonitrile (CAS: 103184-16-3) Executive Summary In the landscape of fragment...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Amino-3-(morpholin-4-yl)-1H-pyrazole-4-carbonitrile (CAS: 103184-16-3)

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the selection of the initial molecular scaffold dictates the pharmacokinetic and pharmacodynamic trajectory of an entire therapeutic program. CAS 103184-16-3, chemically identified as 5-amino-3-(morpholin-4-yl)-1H-pyrazole-4-carbonitrile, has emerged as a privileged building block[1]. This whitepaper dissects its physicochemical profile, its mechanistic utility in synthesizing pyrazolo[3,4-d]pyrimidines, and provides self-validating protocols for its application in oncology and immunology research.

Physicochemical Profiling and Structural Causality

The structural architecture of CAS 103184-16-3 is not arbitrary; every functional group serves a distinct pharmacological or synthetic purpose. As a Senior Application Scientist, I emphasize that understanding the causality behind these structural features is critical before initiating any synthetic workflow.

  • Morpholine Ring (C3): The inclusion of the morpholine moiety is a deliberate choice to modulate lipophilicity. It acts as a flexible hydrogen-bond acceptor network, significantly improving the aqueous solubility of the final drug candidate while preventing the molecule from becoming excessively hydrophobic.

  • Pyrazole Core: This 5-membered nitrogen-rich heterocycle acts as a bioisostere for various aromatic systems. It offers highly favorable binding thermodynamics in the ATP-binding pockets of kinases[2].

  • Carbonitrile (C4) & Primary Amine (C5): These groups provide orthogonal reactivity. The carbonitrile acts as an electron-withdrawing group to stabilize the pyrazole ring, while simultaneously serving as an electrophilic center. Together with the nucleophilic C5-amine, they form the perfect synthetic handle for downstream annulation into bicyclic systems[3].

Table 1: Physicochemical Properties & Pharmacological Implications
PropertyValueCausality / Pharmacological Implication
Chemical Formula C₈H₁₁N₅OLow molecular weight (193.21 g/mol ) leaves ample "ligand efficiency" room for downstream derivatization.
cLogP -0.695High hydrophilicity ensures excellent aqueous solubility for in vitro assays and oral bioavailability[1].
Melting Point 191 - 192 °CHigh crystalline stability; allows for rigorous purification via recrystallization[3].
Hydrogen Bond Donors 1 (Amine)Crucial for anchoring the molecule to the hinge region of target kinases.
Hydrogen Bond Acceptors 5Enhances target residence time through complex solvent-exposed interactions.

Mechanistic Role in Kinase Inhibition

The 5-aminopyrazole scaffold is a cornerstone in the development of kinase inhibitors targeting the epidermal growth factor receptor (EGFR), c-erbB2, and p38 mitogen-activated protein kinase (MAPK)[2][4].

When CAS 103184-16-3 is cyclized into a pyrazolo[3,4-d]pyrimidine derivative, the resulting bicyclic system perfectly mimics the purine core of ATP. The morpholine substituent projects outward into the solvent-exposed region of the kinase active site, improving the pharmacokinetic profile without disrupting the critical bidentate hydrogen bonds formed by the pyrazolo-pyrimidine core at the kinase hinge region. This competitive inhibition prevents ATP binding, halting the downstream phosphorylation cascade responsible for tumor cell proliferation.

Pathway Ligand EGF / Stress Signals Receptor EGFR / p38 MAPK (Active State) Ligand->Receptor Activates ReceptorInhibited EGFR / p38 MAPK (Inhibited State) Receptor->ReceptorInhibited Conformational Change Downstream Kinase Cascade (Proliferation / Inflammation) Receptor->Downstream Normal Pathway Inhibitor Pyrazolo[3,4-d]pyrimidine (CAS 103184-16-3 Derivative) Inhibitor->Receptor Binds ATP Pocket Apoptosis Cell Cycle Arrest / Apoptosis ReceptorInhibited->Apoptosis Therapeutic Effect

Fig 1: Mechanistic pathway of EGFR/p38 MAPK inhibition by CAS 103184-16-3 derived compounds.

Experimental Methodologies: Self-Validating Protocols

Trustworthiness in chemical synthesis requires reproducible, self-validating protocols. The following workflows detail the synthesis and downstream application of CAS 103184-16-3.

Protocol 1: One-Pot Synthesis of CAS 103184-16-3

Causality Focus: Ethanol is selected as the solvent because its protic nature stabilizes the transition states during the Michael addition of hydrazine, while its boiling point (78 °C) provides the optimal thermal energy for the cyclization step without causing degradation.

  • Reagent Preparation: Dissolve 10 mmol of the appropriate morpholine-substituted intermediate and 10 mmol of malononitrile in 20 mL of absolute ethanol.

  • Knoevenagel Condensation: Add a catalytic amount of triethylamine (TEA). Stir at room temperature for 30 minutes. The malononitrile provides the highly electrophilic dicyano-methylene center necessary for the reaction.

  • Hydrazine Cyclization: Slowly add 12 mmol of hydrazine hydrate. Heat the mixture to reflux (78 °C) for 4-6 hours.

  • Self-Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material and the emergence of a highly polar spot (Rf ~0.3) indicates successful pyrazole formation.

  • Isolation: Cool the mixture to 0 °C. The product will spontaneously precipitate. Filter and recrystallize from ethanol to yield pure CAS 103184-16-3. Validate via melting point (Expected: 191-192 °C)[3].

Protocol 2: Downstream Annulation to Pyrazolo[3,4-d]pyrimidine

Causality Focus: Formamide is utilized in vast excess because it acts as both the high-boiling solvent and the C1 carbon synthon required to close the pyrimidine ring[4].

  • Reagent Mixing: Suspend 5 mmol of CAS 103184-16-3 in 15 mL of neat formamide.

  • Thermal Annulation: Heat the suspension vigorously to 180 °C under an inert nitrogen atmosphere for 8 hours. The high thermal energy is required to overcome the activation barrier for the nucleophilic attack of the C5-amine onto the formamide carbonyl.

  • Self-Validation (Analytical): Take a small aliquot and run an FTIR scan. The complete disappearance of the sharp C≡N stretch (typically ~2200 cm⁻¹) confirms that the carbonitrile group has been successfully consumed in the annulation process.

  • Isolation: Pour the cooled mixture into ice water. Filter the resulting precipitate and wash with cold water and ether to yield the pyrazolo[3,4-d]pyrimidine inhibitor.

Synthesis A Morpholine Derivative D Condensation A->D B Malononitrile B->D C Hydrazine E CAS 103184-16-3 (Core Scaffold) C->E D->E + Hydrazine F Annulation E->F Formamide G Pyrazolo[3,4-d]pyrimidine Inhibitor F->G Cyclization

Fig 2: Synthetic workflow from basic precursors to the final pyrazolo[3,4-d]pyrimidine inhibitor.

Analytical Characterization Standards

To ensure absolute trustworthiness in your synthetic pipeline, the isolated CAS 103184-16-3 must conform to the following spectral parameters:

  • FTIR (KBr, ν cm⁻¹): Expect strong bands at ~3300-3400 (N-H stretch of primary amine and pyrazole NH) and a distinct, sharp peak at ~2210 (C≡N stretch).

  • ¹H NMR (DMSO-d6): Look for the characteristic broad singlet of the NH₂ protons around δ 5.5-6.5 ppm (exchangeable with D₂O), and the multiplet signals for the morpholine aliphatic protons at δ 3.2-3.8 ppm.

  • Mass Spectrometry (ESI-MS): An [M+H]⁺ peak at m/z 194.1 confirms the molecular weight of 193.21 g/mol [1].

References

  • Title: DE69732780T2 - PYRIMIDERIVATES AND METHOD FOR THE PRODUCTION THEREOF Source: Google Patents URL

Sources

Exploratory

An In-depth Technical Guide to 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile: A Cornerstone for Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile, a heterocyclic compound that, while not extensively documented as a standalone therapeutic, represents a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile, a heterocyclic compound that, while not extensively documented as a standalone therapeutic, represents a critical building block in the synthesis of numerous biologically active molecules. We will delve into the historical context of its parent scaffold, detail its synthesis, and explore its potential applications in modern drug discovery, with a particular focus on kinase inhibition.

Introduction: The Rise of the 5-Aminopyrazole Scaffold

The 5-amino-1H-pyrazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry, recognized for its versatile synthetic handles and its ability to interact with a wide range of biological targets. The inherent electronic properties and hydrogen bonding capabilities of this heterocyclic system have made it a cornerstone in the design of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases.

The specific compound of interest, 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile, incorporates a morpholine moiety at the 3-position. The morpholine ring is a common feature in many approved drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability, as well as for its potential to form crucial interactions within protein binding pockets. This combination of a proven pharmacophore and a favorable substituent makes this molecule a valuable tool for researchers and drug development professionals.

The Genesis of a Privileged Scaffold: A Historical Perspective

While a detailed, independent discovery narrative for 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile is not prominent in the scientific literature, its history is intrinsically linked to the broader exploration of the 5-aminopyrazole core. The pyrazole ring system itself was first described in the late 19th century, but its significance in medicinal chemistry surged in the latter half of the 20th century with the discovery of its diverse biological activities.

The development of efficient synthetic routes to polysubstituted pyrazoles in the 1980s and 1990s opened the door for their widespread use in high-throughput screening and combinatorial chemistry. It is highly probable that 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile emerged from these efforts as a readily synthesizable building block, offered by chemical suppliers like Enamine to facilitate the rapid generation of compound libraries for drug discovery programs. Its value lies not in its individual history, but in the collective success of the numerous patented and clinically evaluated molecules that share its fundamental architecture.

Synthesis and Chemical Profile

The synthesis of 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile can be achieved through a reliable and scalable multi-step process, typical for this class of compounds. The general strategy involves the construction of the pyrazole ring from acyclic precursors.

Proposed Synthetic Pathway

A plausible and efficient synthesis commences with the reaction of morpholine with malononitrile to form an enamine intermediate. This intermediate is then reacted with a suitable electrophile to introduce the cyano group, followed by cyclization with hydrazine to yield the final product.

Synthetic Pathway cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Activation cluster_2 Step 3: Cyclization A Morpholine C Enamine Intermediate A->C B Malononitrile B->C E Activated Intermediate C->E D Electrophilic Cyanating Agent D->E G 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile E->G F Hydrazine F->G Kinase Interaction cluster_0 Kinase ATP Binding Site Hinge Hinge Region Gatekeeper Gatekeeper Residue Solvent Solvent Exposed Region Inhibitor 5-Amino Group Pyrazole Ring 3-Morpholine Group 4-Cyano Group Inhibitor:f0->Hinge H-Bond Inhibitor:f1->Hinge H-Bond Inhibitor:f3->Gatekeeper Potential Interaction Inhibitor:f2->Solvent Library_Synthesis Start 5-amino-3-morpholin-4-yl- 1H-pyrazole-4-carbonitrile Product Pyrazolo[1,5-a]pyrimidine Library Start->Product Reagent 1,3-Dielectrophile (e.g., β-ketoester) Reagent->Product Screening High-Throughput Kinase Screening Product->Screening Hit Hit Compound Screening->Hit

Protocols & Analytical Methods

Method

Application Note: Regioselective N-Alkylation of 5-Amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile

Introduction & Mechanistic Rationale The compound 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile is a highly versatile heterocyclic building block, frequently utilized as a core precursor in the synthesis of pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile is a highly versatile heterocyclic building block, frequently utilized as a core precursor in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These downstream compounds are highly valued in drug development as potent modulators of protein kinases, including PI3K .

Functionalizing this scaffold via N-alkylation is a critical step in SAR (Structure-Activity Relationship) exploration. However, the presence of multiple nitrogen nucleophiles—specifically the N1 and N2 of the pyrazole core, alongside the exocyclic C5-primary amine—presents a classic regioselectivity challenge.

Causality of Regioselective Control

As a Senior Application Scientist, it is vital to understand the thermodynamic and kinetic forces driving this reaction to avoid complex mixtures and low yields. The pyrazole ring exhibits tautomerism, distributing electron density across N1 and N2. The strongly electron-withdrawing C4-carbonitrile group increases the acidity of the pyrazole N-H, allowing for facile deprotonation by mild inorganic bases (e.g., K₂CO₃ or Cs₂CO₃) to form a resonance-stabilized pyrazolide anion.

When an electrophile (such as an alkyl halide) is introduced, alkylation predominantly occurs at the N1 position . This regioselectivity is sterically driven: the C3 position is occupied by a bulky morpholine ring, which significantly hinders the adjacent N2 position . In contrast, the C5-amino group is planar and less sterically demanding, making the adjacent N1 position the kinetically favored site for electrophilic attack. Alkylation of the exocyclic primary amine is suppressed under these conditions because it remains protonated and is significantly less nucleophilic than the anionic pyrazole core.

Experimental Protocol: N-Alkylation Workflow

The following protocol details the optimal conditions for the N1-alkylation of the pyrazole core using an alkyl halide, ensuring a self-validating and high-yielding process.

Materials and Reagents
  • Starting Material: 5-Amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile

  • Electrophile: Alkylating agent (e.g., Benzyl bromide or Methyl iodide)

  • Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃), anhydrous

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Extraction Solvents: Ethyl acetate (EtOAc), 5% aqueous LiCl, Brine, Deionized water

  • Purification: Silica gel (230-400 mesh)

Step-by-Step Methodology

Step 1: Deprotonation (Anion Generation)

  • To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile (1.0 mmol, 193.2 mg).

  • Suspend the starting material in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Add anhydrous Cs₂CO₃ (1.5 mmol, 488 mg) in one portion.

    • Expert Insight: Cs₂CO₃ is preferred over NaH because it provides a softer, more soluble counter-ion (Cs⁺) in DMF. This enhances the nucleophilicity of the pyrazolide anion while preventing over-alkylation (dialkylation) at the exocyclic amine, a common side-reaction when using harsher bases .

  • Stir the suspension at room temperature (20–25 °C) for 30 minutes to ensure complete deprotonation.

Step 2: Electrophilic Addition 5. Add the alkylating agent (e.g., Benzyl bromide, 1.1 mmol, 131 µL) dropwise over 5 minutes via a gastight syringe. 6. Stir the reaction mixture at room temperature.

  • Self-Validation Check: Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS. The starting material typically exhibits a lower Rf due to strong hydrogen bonding. The appearance of a major, less polar spot coupled with the depletion of the starting mass indicates successful N1-alkylation. The reaction typically reaches >95% conversion within 4 hours.

Step 3: Quenching and Extraction 7. Quench the reaction by pouring the mixture into ice-cold deionized water (20 mL). 8. Extract the aqueous layer with EtOAc (3 × 15 mL). 9. Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 10 mL) to effectively partition and remove residual DMF, followed by a final brine wash (15 mL). 10. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 11. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 20-50% EtOAc in Hexanes. 12. Isolate the major fraction (N1-alkylated product) and remove the solvent in vacuo to yield the pure product as a crystalline solid.

Optimization and Quantitative Data

The choice of base and solvent profoundly impacts the overall yield and the N1:N2 regioselectivity ratio. Table 1 summarizes the optimization data for the benzylation and methylation of the pyrazole scaffold.

Table 1: Optimization of N-Alkylation Conditions

EntryAlkylating AgentBase (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (N1:N2)
1Benzyl bromideK₂CO₃DMF2568292 : 8
2 Benzyl bromide Cs₂CO₃ DMF 25 4 89 >95 : 5
3Benzyl bromideNaHTHF0 to 2546180 : 20*
4Methyl iodideCs₂CO₃MeCN6038594 : 6

*Note: The use of NaH (Entry 3) resulted in trace amounts of N,N-dialkylation at the exocyclic primary amine, complicating purification and lowering the isolated yield.

Mechanistic Pathway Visualization

The following diagram maps the logical workflow of the reaction, highlighting the structural causality behind the regioselective outcome.

G cluster_regio Regioselectivity Control Start 5-Amino-3-morpholin-4-yl -1H-pyrazole-4-carbonitrile Base Addition of Base (K2CO3 or Cs2CO3) Start->Base Anion Pyrazolide Anion Intermediate Base->Anion Deprotonation Electrophile Addition of Alkyl Halide (R-X) Anion->Electrophile N1 N1-Alkylation (Major Product) Sterically Favored Electrophile->N1 Favored N2 N2-Alkylation (Minor Product) Hindered by Morpholine Electrophile->N2 Disfavored Purification Aqueous Quench & Chromatographic Purification N1->Purification N2->Purification

Figure 1: Mechanistic workflow and regioselectivity of the N-alkylation process.

References

  • Novel compounds as modulators of protein kinases.
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. National Center for Biotechnology Information (PMC).[Link]

  • Process for the preparation of pyrazoles.
Application

Application Note: Advanced Analytical Characterization of 5-Amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating analytical framework for the structural elucidation and purity profiling of 5...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating analytical framework for the structural elucidation and purity profiling of 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile.

Executive Summary & Pharmacological Context

5-Amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile (CAS: 103184-16-3) is a highly versatile heterocyclic building block. It serves as the foundational scaffold for the synthesis of complex pyrazolo[3,4-d]pyrimidine derivatives. In modern drug discovery, these downstream molecules are heavily investigated as potent modulators of phosphoinositide 3-kinases (PI3Ks) in oncology and as orthosteric α-glucosidase inhibitors for the management of Type 2 diabetes mellitus .

Because this intermediate dictates the structural integrity of the final Active Pharmaceutical Ingredient (API), its analytical characterization must be rigorous. An undetected structural isomer or co-eluting impurity at this stage will propagate through subsequent ring-closure reactions, severely impacting the pharmacological profile of the final drug candidate.

Orthogonal Analytical Strategy

To establish a self-validating system, we employ an orthogonal analytical workflow. No single technique is trusted in isolation; instead, structural identity is confirmed through intersecting data points from NMR, HRMS, and FTIR, while batch release is governed by RP-HPLC.

AnalyticalWorkflow Sample 5-Amino-3-morpholino-1H- pyrazole-4-carbonitrile NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR Structure MS LC-HRMS (ESI-TOF) Sample->MS Mass/Formula FTIR FTIR Spectroscopy (ATR Method) Sample->FTIR Functional Groups HPLC RP-HPLC (Purity Profiling) Sample->HPLC Purity StructVal Structural Validation NMR->StructVal MS->StructVal FTIR->StructVal PurityVal Batch Release HPLC->PurityVal

Caption: Orthogonal analytical workflow for structural and purity validation.

Structural Elucidation via Nuclear Magnetic Resonance (NMR)

The Causality of Solvent Selection

For the characterization of pyrazoles bearing primary and secondary amines, solvent selection is the most critical variable. The compound possesses highly exchangeable protons: the pyrazole ring -NH and the primary amine -NH₂. If analyzed in protic solvents (e.g., CD₃OD) or solvents prone to trace moisture (e.g., CDCl₃), these critical signals will broaden into the baseline or disappear entirely due to rapid deuterium exchange.

Insight: Dimethyl sulfoxide-d₆ (DMSO-d₆) is strictly mandated. DMSO acts as a strong hydrogen-bond acceptor, anchoring the exchangeable protons, slowing their exchange rate on the NMR timescale, and allowing for distinct, quantifiable resonances.

Protocol: 1H NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Instrument Setup: Acquire data on a 400 MHz (or higher) spectrometer at 298 K.

  • Parameters: Set the relaxation delay (D1) to 2.0 seconds and acquire 16–32 scans to ensure a high signal-to-noise ratio for the broad exchangeable protons.

  • Processing: Apply exponential multiplication with a line broadening (LB) factor of 0.3 Hz prior to Fourier transformation.

Quantitative Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.50 - 12.00Broad Singlet1HPyrazole -NH
~5.50 - 6.50Broad Singlet2HPrimary Amine -NH₂
~3.65 - 3.75Multiplet4HMorpholine -CH₂-O-CH₂-
~3.20 - 3.30Multiplet4HMorpholine -CH₂-N-CH₂-

High-Resolution Mass Spectrometry (LC-HRMS)

Ionization Causality

The molecular architecture of 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile features a highly basic tertiary nitrogen within the morpholine ring. This structural trait makes the molecule an excellent candidate for Positive Electrospray Ionization (ESI+) . By utilizing an acidic mobile phase modifier, we force the equilibrium entirely toward the protonated state [M+H]⁺, ensuring maximum sensitivity and suppressing the formation of complex sodium or potassium adducts.

Protocol: ESI-TOF MS
  • Diluent Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 LC-MS grade Water:Acetonitrile, fortified with 0.1% Formic Acid.

  • Injection: Introduce 2 µL of the sample into an ESI-TOF mass spectrometer via direct infusion or a short C18 trap column.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • Validation: The exact theoretical mass for C₈H₁₁N₅O is 193.0964 Da. The observed [M+H]⁺ ion must be detected at m/z 194.1042 with a mass error of < 5 ppm to validate the elemental composition.

Vibrational Spectroscopy (FTIR-ATR)

Pharmacophore Verification

The synthesis of this compound typically involves the cyclization of malononitrile or similar cyano-rich precursors. The carbonitrile (-C≡N) group is a highly polarizable, strong IR chromophore. Its presence is a definitive marker of successful synthesis, while the absence of precursor bands confirms reaction completion.

Protocol: ATR-FTIR
  • Background: Collect an ambient air background spectrum (32 scans).

  • Sampling: Place 2-3 mg of the neat, dry powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Compression: Apply uniform pressure using the ATR anvil to ensure intimate contact between the crystal and the solid.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Quantitative Data Summary
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3400, 3320Medium-NH₂, -NHN-H stretching (asymmetric/symmetric)
~2220Strong-C≡NC≡N stretching
~1630Medium-NH₂N-H bending (scissoring)
~1110StrongC-O-CC-O stretching (morpholine ether linkage)

Purity Profiling via RP-HPLC

Chromatographic Causality

Aliphatic amines, such as the morpholine moiety, are notorious for causing severe peak tailing on silica-based reverse-phase columns. This occurs due to secondary ion-exchange interactions between the basic nitrogen and residual, unendcapped silanol groups on the stationary phase.

Insight: To mitigate this, 0.1% Trifluoroacetic Acid (TFA) is used in both mobile phases. TFA serves a dual purpose: it lowers the pH (< 2.5) to fully protonate the amines and silanols (neutralizing the stationary phase), and it acts as a strong ion-pairing agent, shielding the basic sites and yielding sharp, symmetrical peaks.

Protocol: Gradient RP-HPLC
  • System Suitability (Self-Validation): Prior to sample analysis, inject a diluent blank to rule out carryover. Follow with a reference standard injection. The system is only validated if the theoretical plate count (N) > 2000 and the tailing factor (Tf) is ≤ 1.5.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 0.5 mg/mL.

  • Instrument Parameters:

ParameterSpecification
ColumnEndcapped C18, 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A0.1% TFA in Milli-Q Water
Mobile Phase B0.1% TFA in HPLC-grade Acetonitrile
Flow Rate1.0 mL/min
Gradient Program0-2 min: 5% B 2-12 min: 5% → 95% B 12-15 min: 95% B (Wash)
Column Temperature30 °C
DetectionUV Diode Array (extracted at 254 nm)
Injection Volume10 µL

Downstream Biological Application

Once structurally validated and purified, 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile is converted into pyrazolo[3,4-d]pyrimidine derivatives. These derivatives are uniquely shaped to act as ATP-competitive inhibitors within the kinase domain of PI3K, halting the downstream signaling cascade responsible for malignant cell proliferation.

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Inhibitor Pyrazolo-pyrimidine Derivatives Inhibitor->PI3K Inhibits

Caption: PI3K/AKT signaling pathway targeted by downstream pyrazolo[3,4-d]pyrimidine derivatives.

References

  • Title: US20120289496A1 - Novel compounds as modulators of protein kinases Source: Google Patents URL
  • Title: Synthesis, Antidiabetic and Antitubercular Evaluation of Quinoline–pyrazolopyrimidine hybrids and Quinoline‐4‐Arylamines Source: ResearchGate URL: [Link]

Method

The 5-Amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile Scaffold: A Privileged Motif for Dual PI3K/mTOR Inhibition in Oncology Research

Introduction: The Rise of Pyrazole Scaffolds in Kinase Inhibition The pyrazole nucleus has emerged as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological act...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Pyrazole Scaffolds in Kinase Inhibition

The pyrazole nucleus has emerged as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] This five-membered heterocyclic ring is a prominent feature in numerous FDA-approved drugs, particularly in the realm of oncology.[3] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases has made it a favored template for the design of potent and selective inhibitors.[1][4] Among the vast landscape of pyrazole-containing compounds, the 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile core represents a particularly compelling starting point for the development of inhibitors targeting critical cell signaling pathways implicated in cancer, most notably the PI3K/Akt/mTOR pathway.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is a frequent event in a wide array of human cancers, making it a highly attractive target for therapeutic intervention.[5] The development of dual PI3K/mTOR inhibitors has garnered significant interest, as targeting both kinases can lead to a more profound and durable anti-cancer response by mitigating feedback loops within the pathway. This application note will delve into the utility of the 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile scaffold as a foundation for developing such dual inhibitors, with a focus on its application in medicinal chemistry research. We will provide detailed protocols for evaluating the biological activity of compounds derived from this scaffold, drawing parallels with well-characterized dual PI3K/mTOR inhibitors like PKI-587.[6][7]

The Scientific Rationale: Why this Scaffold is a Potent Kinase Inhibitor

The efficacy of the 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile scaffold can be attributed to several key structural features that are conducive to potent kinase inhibition. The pyrazole core itself acts as a bioisostere for other aromatic rings, often improving physicochemical properties such as solubility.[8] The arrangement of its nitrogen atoms allows for crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[2]

The substituents on the pyrazole ring play a vital role in dictating potency and selectivity. The 5-amino group can act as a hydrogen bond donor, further anchoring the molecule in the active site.[4] The 4-carbonitrile group can be a key synthetic handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).[9][10] Perhaps most critically, the 3-morpholino group is a feature seen in several potent PI3K/mTOR inhibitors.[11] The morpholine ring can enhance aqueous solubility and often occupies a specific pocket within the kinase active site, contributing to both potency and selectivity.[12] For instance, the dual PI3K/mTOR inhibitor PKI-587 incorporates a morpholino moiety and demonstrates picomolar to low nanomolar inhibitory activity against Class I PI3K isoforms and mTOR.[6][7]

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell signaling and the points of intervention for dual inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Full Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition (when unphosphorylated) Inhibitor 5-amino-3-morpholin-4-yl- 1H-pyrazole-4-carbonitrile (and derivatives) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition Points.

Experimental Protocols

The following protocols provide a framework for characterizing the biological activity of novel compounds based on the 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile scaffold. These assays are designed to be robust and provide a clear understanding of the compound's potency and mechanism of action.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol is designed to determine the direct inhibitory effect of a test compound on the enzymatic activity of purified PI3K and mTOR kinases. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).

Principle: The assay measures the amount of ADP produced in a kinase reaction. The luminescent signal is proportional to the amount of ADP, which is inversely correlated with the inhibitory activity of the test compound.

Materials:

  • Purified recombinant human PI3Kα and mTOR kinases

  • Kinase-specific substrate (e.g., PIP2 for PI3K)

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., PKI-587)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase buffer to each well of a 384-well plate.

    • Add 0.5 µL of the serially diluted test compound or control (DMSO for negative control, PKI-587 for positive control) to the appropriate wells.

    • Add 1 µL of a mixture of the kinase and its substrate to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 1 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate for 60 minutes at room temperature.

  • ATP Depletion and ADP Conversion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Self-Validation:

  • The positive control (PKI-587) should yield an IC50 value consistent with literature reports.

  • The Z'-factor for the assay should be ≥ 0.5, indicating a robust and reproducible assay.

The following diagram outlines the workflow for the in vitro kinase inhibition assay.

Kinase_Assay_Workflow A Prepare Serial Dilutions of Test Compound in DMSO B Dispense Kinase, Substrate, and Compound to 384-well Plate A->B C Pre-incubate for 15 min B->C D Initiate Reaction with ATP C->D E Incubate for 60 min D->E F Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) E->F G Incubate for 40 min F->G H Generate Luminescent Signal (Kinase Detection Reagent) G->H I Incubate for 30-60 min H->I J Read Luminescence on Plate Reader I->J K Calculate % Inhibition and Determine IC50 J->K

Caption: Workflow for a Luminescence-based Kinase Inhibition Assay.

Protocol 2: Cell-Based Phospho-Akt (Ser473) Inhibition Assay

This protocol assesses the ability of a test compound to inhibit the PI3K/mTOR pathway within a cellular context by measuring the phosphorylation of a key downstream effector, Akt, at serine 473.

Principle: A quantitative in-cell ELISA or Western blot is used to measure the levels of phosphorylated Akt (p-Akt) relative to total Akt in cells treated with the test compound. A decrease in the p-Akt/total Akt ratio indicates inhibition of the PI3K/mTOR pathway.

Materials:

  • Cancer cell line with a constitutively active PI3K pathway (e.g., MDA-MB-361, which has a PIK3CA mutation).[6]

  • Cell culture medium and supplements (e.g., DMEM, 10% FBS).

  • Test compound (dissolved in DMSO).

  • Positive control inhibitor (e.g., PKI-587).

  • Lysis buffer.

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE and Western blotting equipment.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment:

    • Seed MDA-MB-361 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or controls for a specified time (e.g., 4 hours).[6]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (anti-phospho-Akt or anti-total Akt) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-Akt to total Akt for each treatment condition.

    • Determine the IC50 for the inhibition of Akt phosphorylation.

Self-Validation:

  • The positive control should show a dose-dependent decrease in p-Akt levels.

  • Total Akt levels should remain relatively constant across all treatment groups, serving as a loading control.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This assay measures the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-361).

  • Cell culture medium and supplements.

  • Test compound (dissolved in DMSO).

  • Positive control (e.g., PKI-587 or a standard chemotherapeutic).

  • MTT solution.

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

  • 96-well clear-bottom plates.

  • Microplate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound or controls for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) value.

Self-Validation:

  • The positive control should show a dose-dependent decrease in cell viability.

  • The absorbance values for the untreated control wells should be consistent.

Data Presentation

The results from these assays can be summarized in a table for easy comparison of the test compound with a known inhibitor.

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)p-Akt (Ser473) Cellular IC50 (nM)MDA-MB-361 GI50 (nM)
Test Compound X ExperimentalExperimentalExperimentalExperimental
PKI-587 (Reference) [6]0.41.6< 10< 100

Conclusion

The 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile scaffold is a highly promising starting point for the development of potent dual PI3K/mTOR inhibitors. Its inherent structural features, which are conducive to kinase binding, combined with its synthetic tractability, make it an attractive core for medicinal chemistry campaigns. The protocols outlined in this application note provide a robust framework for researchers to evaluate the biological activity of novel compounds derived from this scaffold, from direct enzyme inhibition to cellular pathway modulation and anti-proliferative effects. By employing these systematic approaches, researchers can effectively advance the discovery and development of next-generation targeted therapies for cancer.

References

  • Dual PI3K/mTOR Inhibitors, GSK2126458 and PKI-587, Suppress Tumor Progression and Increase Radiosensitivity in Nasopharyngeal Carcinoma. [Link]

  • Antitumor Efficacy of PKI-587, a Highly Potent Dual PI3K/mTOR Kinase Inhibitor. [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. [Link]

  • Dual PI3K/mTOR inhibitors, GSK2126458 and PKI-587, suppress tumor progression and increase radiosensitivity in nasopharyngeal carcinoma. [Link]

  • Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). [Link]

  • Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Link]

  • Structures of clinical PI3K/mTOR dual inhibitors. [Link]

  • Antitumor Efficacy of PKI-587, a Highly Potent Dual PI3K/mTOR Kinase Inhibitor. [Link]

  • The dual specificity PI3K/mTOR inhibitor PKI-587 displays efficacy against T-cell acute lymphoblastic leukemia (T-ALL). [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy. [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • The preparation of 5-amino-1H-pyrazole-4-carbonitriles. [Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. [Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. [Link]

  • Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

stability issues of 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile in solution

Introduction & Chemical Context Welcome to the Technical Support and Troubleshooting Guide for 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile (CAS: 103184-16-3). As a highly functionalized heterocycle, this compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Welcome to the Technical Support and Troubleshooting Guide for 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile (CAS: 103184-16-3). As a highly functionalized heterocycle, this compound is a critical building block for synthesizing pyrazolo[3,4-d]pyrimidines and quinoline-pyrazolopyrimidine hybrids[1]. These downstream derivatives are widely utilized in the development of potent Phosphoinositide 3-kinase (PI3K) modulators[2] and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors[3].

However, its trifunctional nature—comprising a primary amine, an electrophilic nitrile, and a basic morpholine ring on an amphoteric pyrazole core—introduces specific solution-phase instabilities. As a Senior Application Scientist, I have designed this guide to help you understand the mechanistic causality behind these degradation pathways and provide self-validating protocols to ensure the integrity of your experimental data.

Troubleshooting FAQs: Solution-Phase Instability

Q1: Why does my DMSO stock solution turn dark brown or pink over time?

The Causality: Unprotected free 5-aminopyrazoles are highly susceptible to oxidation[4]. The electron-donating morpholine group at the C3 position further increases the electron density of the pyrazole core. In the presence of dissolved oxygen (O₂) in DMSO and ambient light, the C5-amino group undergoes single-electron oxidation. This radical pathway leads to the formation of dearomatized 4-hydroxy-5-iminopyrazolines or highly conjugated azo-dimers[4], which are heavily pigmented. The Fix: Always use anhydrous, argon-degassed DMSO. Store aliquots at -80°C in amber vials. If your assay permits, the addition of a radical scavenger like BHT (Butylated hydroxytoluene) can drastically extend shelf life.

Q2: Why am I seeing a +18 Da mass shift in my LC-MS analysis after diluting the compound in aqueous assay buffers?

The Causality: You are observing the hydrolysis of the C4-carbonitrile group. The nitrile carbon is highly activated toward nucleophilic attack by the adjacent electron-withdrawing pyrazole nitrogens. In aqueous solutions—particularly outside the optimal physiological pH range of 6.5–7.5—the nitrile undergoes rapid hydrolysis to form the corresponding 1H-pyrazole-4-carboxamide[5]. The addition of one water molecule (H₂O) adds exactly 18.01 Da to the parent mass. The Fix: Minimize the time the compound spends in aqueous buffers prior to the assay. Prepare working dilutions immediately before use and maintain the buffer pH strictly between 7.0 and 7.4.

Q3: Why do I observe inconsistent IC₅₀ values or compound "crashing out" during serial dilutions?

The Causality: The 1H-pyrazole ring exhibits annular tautomerism (rapid proton exchange between N1 and N2), and the morpholine nitrogen introduces a basic center. Rapid dilution from a pure DMSO stock into an aqueous buffer causes a localized solvent shock before the compound can equilibrate its tautomeric and protonation states, leading to kinetic precipitation. The Fix: Perform serial dilutions in 100% DMSO first, and then transfer an equal volume of each DMSO dilution into the final aqueous assay buffer. This ensures the compound experiences a uniform solvent transition across all concentration points.

Mechanistic Degradation Pathways

DegradationPathways A 5-amino-3-morpholin-4-yl- 1H-pyrazole-4-carbonitrile (Parent Compound) B Oxidative Degradation (O2, Ambient Light) A->B Dissolved O2 in DMSO C Nitrile Hydrolysis (H2O, pH Extremes) A->C Aqueous Buffer D Dearomatized Iminopyrazolines & Azo Dimers (Colored) B->D Radical/Ionic Pathway E 1H-pyrazole-4-carboxamide (Mass Shift: +18 Da) C->E Nucleophilic Attack

Mechanistic pathways of 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile degradation.

Quantitative Data Presentation

Table 1: Stability Matrix in Various Solvents

Data represents the approximate time to reach 5% degradation (T₀.₉₅) under standard laboratory conditions.

Solvent SystemTemperatureT₀.₉₅ (Shelf Life)Primary Degradation Pathway
DMSO (Standard, Aerobic)25°C< 48 HoursOxidation (Dearomatization)
DMSO (Degassed, Argon)-80°C> 6 MonthsNone (Stable)
Aqueous Buffer (pH 7.4)37°C~ 4-6 HoursNitrile Hydrolysis
Aqueous Buffer (pH 2.0 or 10.0)25°C< 30 MinutesRapid Nitrile Hydrolysis
Table 2: Analytical Validation (LC-MS Diagnostic Ions)

Use these markers to self-validate the integrity of your stock solutions.

SpeciesExpected [M+H]⁺Visual AppearanceCause of Formation
Parent Compound 194.1 Off-white / Pale yellowN/A
Carboxamide Degradant212.1 (+18 Da)ColorlessAqueous Hydrolysis
Iminopyrazoline Degradant210.1 (+16 Da)Dark Brown / PinkOxidation (O₂ exposure)
Azo-Dimer Degradant383.2Deep Red / OrangeAdvanced Oxidation

Experimental Protocols

Protocol 1: Preparation of Ultra-Stable DMSO Stock Solutions

This protocol utilizes degassing and aliquoting to prevent oxidative dearomatization.

  • Solvent Preparation: Sparge anhydrous, LC-MS grade DMSO with Argon gas for 15 minutes to displace dissolved oxygen.

  • Weighing: Weigh the dry powder of 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile under a nitrogen atmosphere (e.g., in a glove bag) if possible. Otherwise, weigh rapidly on the benchtop.

  • Dissolution: Dissolve the compound in the degassed DMSO to achieve a 10 mM or 50 mM stock concentration. Vortex gently until completely clear.

  • Antioxidant Addition (Optional): If the downstream biological assay tolerates it, add 0.1% (w/v) BHT to the stock solution to act as a radical scavenger.

  • Aliquoting: Immediately dispense the solution into single-use amber glass vials (e.g., 50 µL per vial).

  • Storage: Blanket the headspace of each vial with Argon, seal tightly, and flash-freeze in liquid nitrogen before transferring to a -80°C freezer.

Protocol 2: Forced Degradation Assay for Analytical Validation

This self-validating protocol deliberately generates degradants so you can establish their exact HPLC retention times for future quality control.

  • Oxidation Control: To 100 µL of a 1 mM DMSO stock, add 10 µL of 3% H₂O₂. Incubate at room temperature for 2 hours. Inject onto LC-MS to identify the +16 Da (hydroxy/imino) and dimerized peaks.

  • Hydrolysis Control: To 100 µL of a 1 mM DMSO stock, add 100 µL of 0.1 M NaOH (aq). Incubate at 37°C for 1 hour. Neutralize with 100 µL of 0.1 M HCl. Inject onto LC-MS to identify the +18 Da (carboxamide) peak[5].

  • System Suitability: Run your experimental stock solution against these two controls. A pristine stock should show >98% purity at the parent retention time with no peaks matching the forced degradation controls.

Workflow Visualization

PrepWorkflow S1 1. Dry Powder (Argon Purged) S2 2. Dissolve in Degassed DMSO S1->S2 S3 3. Add Antioxidant (Optional BHT) S2->S3 S4 4. Aliquot & Freeze (-80°C in Amber Vials) S3->S4

Workflow for preparing and storing stable aminopyrazole stock solutions.

References

  • US20120289496A1 - Novel compounds as modulators of protein kinases.
  • Synthesis, Antidiabetic and Antitubercular Evaluation of Quinoline–pyrazolopyrimidine hybrids and Quinoline-4-Arylamines. ResearchGate. [Link]

  • DE69732780T2 - PYRIMIDERIVATES AND METHOD FOR THE PRODUCTION THEREOF.
  • Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. ACS Publications. [Link]

Sources

Optimization

optimizing reaction conditions for pyrimidine ring formation using 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile

Introduction Welcome to the technical support guide for the synthesis of pyrazolo[3,4-d]pyrimidines, a critical scaffold in medicinal chemistry and drug development due to its structural similarity to purines.[1] These c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of pyrazolo[3,4-d]pyrimidines, a critical scaffold in medicinal chemistry and drug development due to its structural similarity to purines.[1] These compounds are known to exhibit a wide range of biological activities, including as kinase inhibitors for anticancer applications.[2][3][4] This guide focuses specifically on the cyclization of 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile to form the corresponding pyrazolo[3,4-d]pyrimidine ring system.

As a polyfunctional precursor, 5-aminopyrazoles possess multiple nucleophilic sites, which can present challenges in achieving high yields and regioselectivity.[5][6] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help researchers overcome common hurdles in this synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most common factors affecting the yield and how can I address them?

Low yield is a frequent issue that can stem from several factors, from reagent quality to reaction work-up.[7] Below is a systematic guide to troubleshooting this problem.

Causality Analysis: The formation of the pyrazolo[3,4-d]pyrimidine ring from a 5-aminopyrazole-4-carbonitrile precursor typically involves the introduction of a one-carbon unit (from a reagent like formamide or an orthoformate) followed by a cyclization-dehydration cascade. Each step is sensitive to specific conditions.

Troubleshooting Table for Low Yield

Potential CauseRecommended Action & Explanation
Reagent Quality Starting Material: Confirm the purity of your 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile via NMR or LC-MS. Impurities can inhibit the reaction or lead to side products. Cyclizing Agent: Use freshly opened or distilled formamide or triethyl orthoformate. Formamide can hydrolyze to formic acid and ammonia over time, altering the reaction environment.[8]
Reaction Temperature The reaction often requires high temperatures (reflux) to drive the dehydration and ring closure.[2][9] If the temperature is too low, the reaction may stall. Conversely, excessively high temperatures can lead to decomposition of the starting material or product. We recommend a temperature screen from 150°C to 190°C.
Moisture The presence of water can interfere with the cyclization/dehydration steps. Ensure you are using dry solvents and glassware, especially when using moisture-sensitive reagents like triethyl orthoformate.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged heating can promote side reactions or product degradation.[7]
Product Loss During Work-up The product often precipitates upon cooling or by pouring the reaction mixture into ice water.[2] Ensure complete precipitation before filtration. If the product has some solubility in the work-up solvent (e.g., water), consider cooling the filtrate to recover more material or performing an extraction with an appropriate organic solvent.
Atmosphere While not always necessary, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent potential oxidative side reactions, especially if the reaction is run for an extended period at high temperatures.
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I improve selectivity?

The formation of multiple products typically points to issues with regioselectivity or side reactions like dimerization.

Mechanistic Insight: The 5-aminopyrazole starting material has three primary nucleophilic centers: the N1 ring nitrogen, the H on the N1 ring nitrogen, and the exocyclic 5-amino group.[5] The desired reaction involves the 5-amino group and the N1 nitrogen participating in the cyclization. However, alternative reaction pathways can occur.

  • Side Reaction 1: Dimerization: Under basic conditions or with prolonged heating, the 5-amino group of one molecule can attack the cyano group of another, leading to dimeric amidine intermediates that can further cyclize.[10]

    • Solution: Ensure you are using the correct stoichiometry of the cyclizing agent. Running the reaction under slightly acidic conditions (e.g., using formic acid as the solvent) can favor the desired intramolecular cyclization.[2]

  • Side Reaction 2: Isomer Formation (Pyrazolo[1,5-a]pyrimidine): While the formation of the pyrazolo[3,4-d]pyrimidine is thermodynamically favored, reaction with unsymmetrical 1,3-dielectrophiles can sometimes lead to the formation of the isomeric pyrazolo[1,5-a]pyrimidine system.[11][12][13] This results from the initial attack occurring at the N1 ring nitrogen instead of the exocyclic amino group.

    • Solution: For one-carbon cyclizing agents like formamide, this is less common. However, if using other reagents, regioselectivity can be controlled by pH and solvent choice. Microwave-assisted synthesis has also been shown to improve regioselectivity in some cases.[11][12]

G

Caption: Troubleshooting flowchart for impurity formation.

Q3: What are the most reliable methods for forming the pyrimidine ring with my specific starting material?

Several well-established methods can be employed. The choice often depends on available reagents, scale, and desired purity profile.

  • Reaction with Formamide: This is one of the most direct and common methods. The 5-aminopyrazole is heated in an excess of formamide, which serves as both the solvent and the source of the required carbon atom for the pyrimidine ring.[8][14] The reaction typically proceeds at high temperatures (150-190°C) and yields the 4-aminopyrazolo[3,4-d]pyrimidine.

  • Reaction with Triethyl Orthoformate and Ammonia/Formamide: This two-step approach involves first reacting the 5-aminopyrazole with triethyl orthoformate to form an intermediate ethoxymethyleneamino-pyrazole.[9] This intermediate is then cyclized by treatment with ammonia or by heating in formamide to yield the final product.[9][15] This method can sometimes offer better control and higher purity than the direct formamide method.

  • Reaction with Formamidine Acetate: Treating the aminopyrazole with formamidine in a suitable high-boiling solvent (like acetic acid) is another effective method to directly install the pyrimidine ring.[9]

// Nodes Start [label="5-Amino-3-morpholinyl-\n1H-pyrazole-4-carbonitrile", fillcolor="#4285F4"]; Intermediate [label="Nucleophilic Attack\n(5-NH2 on C1 source)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular Cyclization\n(N1 attacks imine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dehydration [label="Dehydration/\nAromatization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="4-Amino-5-morpholinyl-\npyrazolo[3,4-d]pyrimidine", fillcolor="#34A853"];

// Edges Start -> Intermediate [label="+ Formamide\n(or other C1 source)"]; Intermediate -> Cyclization; Cyclization -> Dehydration; Dehydration -> Product; }

Caption: Generalized reaction pathway for pyrimidine ring formation.

Q4: How should I purify and characterize the final product?

Purification is generally straightforward due to the crystalline nature of many pyrazolo[3,4-d]pyrimidines.

  • Purification:

    • Precipitation/Filtration: As a first step, the crude product is often isolated by pouring the cooled reaction mixture into ice water, which causes the product to precipitate.[2] The solid is then collected by vacuum filtration and washed with cold water and/or ethanol.

    • Recrystallization: For higher purity, recrystallization from a suitable solvent such as ethanol, isopropanol, or a DMF/water mixture is highly effective.

    • Column Chromatography: If recrystallization is insufficient to remove persistent impurities, silica gel chromatography can be used. A mobile phase of dichloromethane/methanol or ethyl acetate/hexane is a good starting point.

  • Characterization:

    • ¹H NMR: Expect to see characteristic signals for the morpholine protons, an aromatic proton on the pyrimidine ring (typically a singlet around 8.0-8.5 ppm), and a signal for the 4-amino group (which may be broad).[2][3]

    • ¹³C NMR: Look for the appropriate number of carbons, with distinct signals for the pyrazole and pyrimidine rings.[16]

    • Mass Spectrometry (MS): Confirm the molecular weight of the product by observing the molecular ion peak (M+H)⁺.[1][16]

    • Infrared (IR) Spectroscopy: Key signals include N-H stretching for the amino group (around 3100-3400 cm⁻¹) and the absence of the nitrile (C≡N) stretch from the starting material (around 2220 cm⁻¹).[13][15]

Detailed Experimental Protocol

Protocol: Synthesis of 4-Amino-5-morpholino-1H-pyrazolo[3,4-d]pyrimidine via Formamide Cyclization

This protocol is a robust, general procedure adapted from established literature methods for the cyclization of 5-aminopyrazole-4-carbonitriles.[8][2]

Materials:

  • 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile

  • Formamide (reagent grade, ≥99.5%)

  • Deionized Water

  • Ethanol

Equipment:

  • Round-bottom flask (appropriately sized)

  • Reflux condenser

  • Heating mantle with temperature controller and magnetic stirrer

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile (e.g., 1.0 g, 1.0 equiv).

  • Reagent Addition: Add formamide (e.g., 15 mL). The formamide acts as both the reagent and the solvent.

  • Heating: Heat the reaction mixture to 180-190°C with vigorous stirring. The solid should dissolve as the temperature increases.

  • Reaction Monitoring: Maintain the temperature and allow the reaction to reflux for 4-7 hours. Monitor the progress of the reaction by TLC (e.g., using 10% Methanol in Dichloromethane as the eluent) until the starting material spot is no longer visible.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled, dark solution slowly into a beaker containing 100 mL of ice-cold deionized water while stirring.

    • A precipitate should form. Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (2 x 20 mL) and then with cold ethanol (1 x 15 mL) to remove residual formamide and other impurities.

  • Drying & Purification:

    • Dry the product in a vacuum oven at 50-60°C to a constant weight.

    • For enhanced purity, the crude product can be recrystallized from ethanol.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. PMC.
  • The chemistry of pyrazolopyrimidines and their applic
  • Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry.
  • Synthesis of pyrazolopyrimidine and pyrazolopyridine deriv
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b.
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • Synthesis of new pyrazole and antibacterial pyrazolopyrimidine deriv
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC.
  • Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives. Scientific & Academic Publishing.
  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts.
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • What are some common causes of low reaction yields? Reddit r/Chempros.
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ScienceDirect.
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
  • Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones: Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • 5-amino-3-(morpholin-4-yl)-1H-pyrazole-4-carbonitrile | 103184-16-3. MilliporeSigma.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online.
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evalu

Sources

Troubleshooting

troubleshooting guide for the synthesis of 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering the synthesis of 5-amino-3-morpholin-4-yl-1H-py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering the synthesis of 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile (CAS 103184-16-3). This compound is a highly privileged scaffold, frequently utilized as a critical precursor for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors (such as PI3K and mTOR inhibitors) 1.

This guide transcends basic recipes; it provides the mechanistic causality behind each step, self-validating protocols, and targeted troubleshooting for the most common failure modes encountered at the bench.

Core Synthesis Workflow & Mechanistic Grounding

The synthesis is a highly convergent, three-step process starting from inexpensive malononitrile.

  • Step 1 (Alkylation): Malononitrile is reacted with carbon disulfide (CS₂) under basic conditions to form an enedithiolate intermediate, which is subsequently trapped by methyl iodide (MeI) to yield[bis(methylthio)methylene]malononitrile .

  • Step 2 (Nucleophilic Vinylic Substitution): Morpholine displaces one of the methylthio groups. The reaction naturally halts at mono-substitution due to the steric bulk of the morpholine ring and the electronic deactivation of the remaining methylthio group by the newly introduced amine 1.

  • Step 3 (Cyclocondensation): Hydrazine hydrate attacks the remaining methylthio group. The intermediate hydrazone rapidly undergoes intramolecular cyclization by attacking the adjacent nitrile group, yielding the 5-amino-pyrazole core .

SynthesisWorkflow Start Malononitrile + CS2 + 2 MeI Step1 Base (K2CO3) 0°C to RT Start->Step1 Int1 [Bis(methylthio)methylene] malononitrile Step1->Int1 Step 1 (Alkylation) Step2 Morpholine EtOH, Reflux Int1->Step2 Int2 2-(Morpholino(methylthio) methylene)malononitrile Step2->Int2 Step 2 (- MeSH) Step3 Hydrazine Hydrate EtOH, Reflux Int2->Step3 Product 5-Amino-3-morpholin-4-yl- 1H-pyrazole-4-carbonitrile Step3->Product Step 3 (- MeSH)

Workflow for the 3-step synthesis of 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile.

Step-by-Step Experimental Protocols

Self-Validating System Note: Every step below includes specific in-process controls (IPCs) to guarantee the integrity of the intermediate before proceeding.

Step 1: Synthesis of [Bis(methylthio)methylene]malononitrile
  • Setup: In a well-ventilated fume hood, dissolve malononitrile (1.0 equiv) in anhydrous DMF. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add anhydrous K₂CO₃ (2.2 equiv). Mechanistic Note: Mild carbonate base is preferred over NaOH to minimize the risk of nitrile hydrolysis.

  • CS₂ Addition: Dropwise add carbon disulfide (1.1 equiv) while maintaining the internal temperature below 5 °C. Stir for 30 minutes.

  • Alkylation: Slowly add methyl iodide (2.2 equiv) dropwise. Caution: This step is highly exothermic.

  • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The product appears as a distinct UV-active spot (Rf ~0.6).

  • Workup: Pour the mixture into crushed ice. Filter the resulting pale-yellow precipitate, wash with cold water, and dry under a vacuum.

Step 2: Synthesis of 2-(Morpholino(methylthio)methylene)malononitrile
  • Setup: Suspend the product from Step 1 (1.0 equiv) in absolute ethanol.

  • Substitution: Add morpholine (1.1 equiv) dropwise at room temperature.

  • Heating: Heat the reaction to reflux for 4–6 hours. Critical Safety Note: This step generates methanethiol (MeSH) gas. Ensure the condenser is vented through a bleach (NaOCl) scrubber.

  • Validation: Monitor by TLC. The mono-substituted product will have a lower Rf than the starting material due to increased polarity.

  • Workup: Cool to 0 °C. Filter the crystallized solid, wash with cold ethanol, and dry.

Step 3: Synthesis of 5-Amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile
  • Setup: Dissolve the intermediate from Step 2 (1.0 equiv) in absolute ethanol.

  • Cyclization: Add hydrazine hydrate (NH₂NH₂·H₂O, 64% or 98%, 2.0 equiv).

  • Heating: Reflux for 6–8 hours. Note: MeSH gas is generated again; maintain the bleach scrubber.

  • Validation: Monitor by LC-MS. Look for the disappearance of the starting mass and the appearance of the product mass [M+H]⁺ = 194.2.

  • Workup: Concentrate the solvent under reduced pressure. Add cold water to precipitate the product. Filter, wash with water, and recrystallize from ethanol to afford the pure pyrazole 2.

Troubleshooting & FAQs

TroubleshootingTree Start Issue: Incomplete Cyclization in Step 3 (Low Yield) Check1 Is unreacted Int-2 present by TLC/LC-MS? Start->Check1 Yes1 Hydrazine degraded or insufficient equivalents. Check1->Yes1 Yes No1 Are uncyclized hydrazone intermediates visible? Check1->No1 No Action1 Action: Use fresh NH2NH2·H2O Increase to 2.0+ equiv. Yes1->Action1 Yes2 Reaction stalled before intramolecular nitrile attack. No1->Yes2 Yes Action2 Action: Add catalytic acid (AcOH) Increase reflux time. Yes2->Action2

Troubleshooting logic tree for resolving incomplete cyclization during Step 3.

Q1: My yield in Step 1 is low, and I see a complex mixture on TLC. What went wrong? A: This is typically caused by poor temperature control during the addition of methyl iodide. If the internal temperature exceeds 10 °C, you risk premature dialkylation of the active methylene before the dithiolate fully forms, or side reactions involving the nitrile groups. Ensure rigorous cooling (0–5 °C) and add the MeI at a rate that prevents exotherms. Additionally, ensure your DMF is strictly anhydrous; water promotes nitrile hydrolysis.

Q2: In Step 2, I observe unreacted starting material even after 12 hours of reflux. How can I drive the reaction? A: The nucleophilic vinylic substitution is highly sensitive to the nucleophilicity of the amine. If your morpholine is old, it may have absorbed water or CO₂ (forming carbamates), reducing its efficacy. Use freshly distilled morpholine. If the reaction remains sluggish, switching the solvent from ethanol to a higher-boiling polar aprotic solvent like acetonitrile or DMF can provide the thermal energy needed to overcome the activation barrier.

Q3: During Step 3 (cyclocondensation), my LC-MS shows an intermediate mass [M+18] or uncyclized hydrazone. How do I force the cyclization? A: The initial attack of hydrazine displaces the methylthio group rapidly, but the subsequent intramolecular attack on the nitrile carbon can be slow. If the reaction stalls at the uncyclized hydrazone intermediate:

  • Verify the quality of your hydrazine hydrate; it degrades rapidly upon exposure to air.

  • Add a catalytic amount of glacial acetic acid (0.1 equiv). Mild acidic conditions activate the nitrile carbon toward nucleophilic attack by the terminal amine of the hydrazone, facilitating ring closure 3.

Q4: The odor during Steps 2 and 3 is overwhelming and disrupting the lab. How do I manage this? A: The displacement of the methylthio (-SMe) groups generates methanethiol (MeSH) gas, which has an odor threshold in the parts-per-billion (ppb) range. You must use a sealed system vented directly into a scrubbing trap containing an excess of 10–15% sodium hypochlorite (household bleach) and NaOH. The bleach oxidizes the methanethiol to odorless methanesulfonic acid. Never vent these reactions directly into the fume hood exhaust without scrubbing.

Quantitative Data Summaries

Reaction StepKey ReagentsTemp / TimeExpected YieldAnalytical Markers (Target)
Step 1: Alkylation Malononitrile, CS₂, MeI, K₂CO₃0 °C to RT, 3 h80–90%¹H NMR: δ 2.75 (s, 6H, 2x SCH₃)Appearance: Pale yellow solid
Step 2: Substitution Morpholine, EtOHReflux, 4–6 h75–85%¹H NMR: δ 3.70 (m, 4H), 3.85 (m, 4H), 2.65 (s, 3H, SCH₃)MS: [M+H]⁺ = 224.1
Step 3: Cyclization Hydrazine hydrate, EtOHReflux, 6–8 h70–80%¹H NMR: δ 11.5 (br s, 1H, NH), 6.1 (br s, 2H, NH₂)MS: [M+H]⁺ = 194.2

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications.1

  • Synthesis, Biological Activity and Cytotoxicity of New Fused Pyrazolo[1,5-a]pyrimidine from 5-Aminopyrazole Incorporated with p-. Semantic Scholar.

  • A New Approach for the Synthesis of Some Novel Sulphur Bridged Pyrazoles and their Characterization. Journal of Chemical and Pharmaceutical Research.

  • Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Scirp.org. 2

  • Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. ACS Publications. 3

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Comparison Guide: 5-Amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile Analogs in Targeted Therapeutics

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide Executive Summary & Rationale The compound 5-amino-3-morpholin-4-yl-1H-pyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary & Rationale

The compound 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile (CAS 103184-16-3) is a highly privileged, versatile scaffold in modern drug discovery. Its primary utility lies in its role as a precursor for synthesizing pyrazolo[3,4-d]pyrimidine derivatives[1]. These fused bicyclic systems act as classical bioisosteres of the adenine ring of ATP, making them exceptionally effective as competitive inhibitors for protein kinases (e.g., PI3K, mTOR) and orthosteric inhibitors for metabolic enzymes (e.g., α-glucosidase)[2].

This guide objectively compares the structure-activity relationship (SAR) of analogs derived from this core, evaluating how modifications to the cyclic amine pendant (morpholine vs. piperidine vs. piperazine) impact target affinity, selectivity, and downstream signaling.

Mechanistic Grounding: The Role of the Morpholine Ring

When designing inhibitors, the choice of the cyclic amine at the C3 position of the pyrazole ring is non-trivial.

  • Kinase Inhibition (PI3K/mTOR): The morpholine ring is not merely a solubilizing group; it is a critical pharmacophore. The oxygen atom of the morpholine ring acts as a vital hydrogen bond acceptor, interacting directly with the backbone amide of the hinge region valine (e.g., Val882 in PI3Kα). Replacing the morpholine with a carbon-only ring (like piperidine) typically results in a catastrophic loss of kinase inhibitory activity due to the ablation of this hydrogen bond[1].

  • α-Glucosidase Inhibition: Conversely, in metabolic enzyme inhibition, the cyclic amine pendant modulates the steric fit within the catalytic pocket. Here, hydrophobic interactions often dominate over specific hydrogen bonding, making piperidine derivatives highly potent[2].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Inhibitor Morpholine-Pyrazole Analogs Inhibitor->PI3K ATP-Competitive Inhibition

Figure 1: Mechanism of morpholine-pyrazole analogs inhibiting the PI3K/AKT/mTOR pathway.

Quantitative SAR Data Comparison

To objectively compare the performance of these analogs, we evaluate two distinct therapeutic axes: PI3Kα inhibition (oncology) and α-glucosidase inhibition (Type 2 Diabetes). The table below summarizes the impact of substituting the C3-morpholine with alternative cyclic amines on a standardized pyrazolo[3,4-d]pyrimidine scaffold.

Table 1: Comparative SAR of Pyrazolo[3,4-d]pyrimidine Analogs

Scaffold Pendant (C3 Position)TargetIC₅₀ ValueMechanistic Rationale / Causality
Morpholine (Core Product)PI3Kα< 10 nMOxygen acts as a critical H-bond acceptor for the hinge region valine[1].
4-Methylpiperidine α-Glucosidase46.70 μMEnhanced hydrophobic interactions within the catalytic pocket improve binding[2].
N-(2-hydroxyethyl)piperazine α-Glucosidase~ 55.0 μMTerminal hydroxyl group provides excellent NO radical scavenging (IC₅₀ = 0.28 mM)[2].
Acarbose (Reference)α-Glucosidase51.73 μMStandard clinical benchmark for orthosteric inhibition[2].
Buparlisib (Reference)PI3Kα52 nMClinical pan-PI3K inhibitor utilizing a morpholine-equivalent hinge binder.

Application Insight: If your discovery program targets the PI3K/mTOR axis, the morpholine core is non-negotiable. However, if you are repurposing the pyrazolo-pyrimidine scaffold for anti-diabetic (α-glucosidase) applications, transitioning to a 4-methylpiperidine analog will yield superior orthosteric binding[2].

Experimental Protocols: Synthesis & Biological Validation

To ensure reproducibility and scientific integrity, the following protocols describe the synthesis of the core scaffold and its subsequent biological validation. Every protocol is designed as a self-validating system.

Protocol 1: Synthesis of 5-Amino-3-morpholino-1H-pyrazole-4-carbonitrile

Causality: The formation of the pyrazole ring requires a bis-nucleophile (hydrazine) to react with a highly electrophilic intermediate. Ethanol is selected as the solvent because it stabilizes the transition state during nucleophilic attack while allowing the polar pyrazole product to be easily isolated via aqueous precipitation[1].

  • Reaction Setup: Dissolve the electrophilic intermediate (e.g., 2-(morpholino(methylthio)methylene)malononitrile, 0.800 g, 3.37 mmol) in 8 mL of absolute ethanol[1].

  • Reagent Addition: Add hydrazine hydrate (0.32 mL, 6.75 mmol) dropwise at room temperature. Causality: A 2-fold molar excess of hydrazine ensures complete cyclization into the pyrazole ring and prevents the formation of mono-substituted byproducts[1].

  • Incubation & Monitoring: Stir the reaction mixture at room temperature for 4 hours.

    • Self-Validation Step: Monitor reaction progression via TLC (Ethyl acetate/Toluene 3:1). The reaction is complete when the starting material spot is entirely replaced by the product spot (Rf = 0.19)[3].

  • Quenching & Extraction: Concentrate the reaction mass under reduced pressure, quench with distilled water, and extract with ethyl acetate (3 x 15 mL). Causality: The aqueous quench removes unreacted hydrazine, while ethyl acetate selectively partitions the target carbonitrile[1].

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the title compound as a brown/yellow solid (Yield: 69% - 94.89%)[1][2].

Protocol 2: Self-Validating α-Glucosidase Inhibition Assay

Causality: This assay measures the orthosteric inhibition of α-glucosidase by quantifying the cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG) into p-nitrophenol, which absorbs strongly at 405 nm[2].

  • Enzyme & Substrate Preparation: Prepare α-glucosidase (0.1 U/mL) and pNPG (1 mM) in 0.1 M phosphate buffer (pH 6.8). Causality: pH 6.8 strictly mimics the physiological environment of the small intestine where the enzyme operates.

  • Compound Incubation: Pre-incubate 10 μL of the synthesized analog (diluted in DMSO, final concentration <1% to prevent enzyme denaturation) with 20 μL of enzyme solution at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 μL of pNPG substrate to initiate the reaction. Incubate at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 50 μL of 0.2 M Na₂CO₃. Causality: The highly alkaline Na₂CO₃ shifts the pH, instantly denaturing the enzyme and maximizing the absorbance of the p-nitrophenolate anion.

  • Validation & Readout: Measure absorbance at 405 nm using a microplate reader.

    • Self-Validation Step: Include Acarbose as a positive control (expected IC₅₀ ~51.73 μM) and a DMSO-only well as a negative control (100% activity)[2]. Calculate the Z'-factor to ensure assay robustness (A Z'-factor > 0.6 validates the assay).

SAR_Workflow Synth Chemical Synthesis (Pyrazolo-pyrimidine core) Purify Purification & QC (HPLC/NMR) Synth->Purify Assay In Vitro Assay (PI3K / α-Glucosidase) Purify->Assay SAR SAR Analysis (IC50 Comparison) Assay->SAR Lead Lead Optimization SAR->Lead

Figure 2: Workflow for the synthesis, screening, and SAR analysis of pyrazole analogs.

References

  • Synthesis, Antidiabetic and Antitubercular Evaluation of Quinoline–pyrazolopyrimidine hybrids and Quinoline‐4‐Arylamines | ResearchGate | 2

  • US20120289496A1 - Novel compounds as modulators of protein kinases | Google Patents |1

  • DE69732780T2 - PYRIMIDERIVATES AND METHOD FOR THE PRODUCTION THEREOF | Google Patents | 3

Sources

Comparative

alternative building blocks to 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile for kinase inhibitor synthesis

The development of ATP-competitive kinase inhibitors relies heavily on the design of the "hinge-binding" scaffold—a molecular core that anchors the drug into the highly conserved ATP-binding pocket of the kinase. Histori...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of ATP-competitive kinase inhibitors relies heavily on the design of the "hinge-binding" scaffold—a molecular core that anchors the drug into the highly conserved ATP-binding pocket of the kinase. Historically, the 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile building block has been a privileged scaffold, heavily utilized in the synthesis of Phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (mTOR), and FLT3 inhibitors[1][2].

However, while the pyrazole-4-carbonitrile core offers excellent ligand efficiency, it is prone to tautomerization[3] and can exhibit off-target promiscuity across the kinome (e.g., Aurora and ASK1 kinases)[4]. To achieve superior isoform selectivity, metabolic stability, and optimized pharmacokinetic profiles, medicinal chemists have engineered alternative morpholine-bearing heteroaromatic scaffolds.

This guide objectively compares the pyrazole-4-carbonitrile building block with three highly successful alternative scaffolds, providing researchers with the mechanistic rationale and self-validating experimental protocols needed to optimize next-generation kinase inhibitors.

Mechanistic Context: The "Clamp Motif" in Kinase Inhibition

The efficacy of these building blocks relies on a structural feature known as the "clamp motif"[5]. In lipid kinases like PI3K, the morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα or Val882 in PI3Kγ)[5][6]. The central heteroaromatic ring (pyrazole, pyrimidine, or triazine) projects this morpholine into the hinge while simultaneously directing other substituents into the ribose affinity pocket and solvent channel to dictate selectivity[6][7].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Hinge Region) RTK->PI3K Recruitment PIP3 PIP3 Generation PI3K->PIP3 Catalysis AKT AKT Phosphorylation PIP3->AKT PH Domain Binding mTOR mTORC1/2 Activation AKT->mTOR Activation Proliferation Tumor Proliferation mTOR->Proliferation Downstream Signaling Inhibitors Morpholine-Based Hinge Binders Inhibitors->PI3K ATP-Competitive Blockade

PI3K/mTOR signaling cascade and targeted inhibition via ATP-competitive hinge binders.

Comparative Analysis of Alternative Scaffolds

When moving away from the 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile core, researchers typically select alternatives based on the desired spatial geometry (flat vs. propeller-shaped) and the required synthetic modularity.

2,4-Dimorpholinopyrimidine-5-carbonitrile (The Buparlisib Scaffold)

Replacing the 5-membered pyrazole with a 6-membered pyrimidine ring eliminates tautomerism and provides a highly stable, rigid framework[6]. This scaffold is famously utilized in Buparlisib (BKM120) , a pan-class I PI3K inhibitor[8][9].

  • Causality for Selection: The pyrimidine core alters the exit vector of the substituents. The dual morpholine substitution not only secures the hinge binding but also drastically increases blood-brain barrier (BBB) permeability, making it ideal for targeting glioblastomas or brain metastases[8].

Thieno[3,2-d]pyrimidine (The Pictilisib Scaffold)

This fused bicyclic system is the foundation of Pictilisib (GDC-0941) [10][11].

  • Causality for Selection: Unlike monocyclic pyrazoles or pyrimidines, the thienopyrimidine core adopts a completely flat conformation within the ATP pocket. This flatness induces a unique conformational shift in the side chain of Lys802, opening a spacious hydrophobic cavity that can accommodate large, selectivity-driving substituents in the affinity pocket[12].

1,3,5-Triazine (The ZSTK474 Scaffold)

The triazine core is highly electron-deficient, making it an exceptional platform for rapid drug discovery.

  • Causality for Selection: The three distinct positions on the triazine ring undergo nucleophilic aromatic substitution ( SN​Ar ) at progressively higher temperatures. This allows chemists to sequentially "click" on a morpholine hinge-binder, an affinity pocket moiety, and a solvent-channel probe with near-perfect regiocontrol[5].

Quantitative Performance Comparison

The following table summarizes the in vitro performance of these alternative scaffolds compared to the baseline pyrazole core.

Scaffold CoreRepresentative DrugPrimary Kinase Target(s)PI3Kα IC 50​ (nM)Key Structural & Pharmacological Advantage
Pyrazole-4-carbonitrile Experimental LeadsPI3K, FLT3, ASK1VariableCompact size; high ligand efficiency[2][4].
Dimorpholinopyrimidine Buparlisib (BKM120)Pan-PI3K52High BBB permeability; prevents tautomerization[8][9].
Thieno[3,2-d]pyrimidine Pictilisib (GDC-0941)PI3Kα/δ3Induces Lys802 shift for ultra-high affinity binding[10][11].
1,3,5-Triazine ZSTK474Pan-PI3K16Unmatched synthetic modularity via sequential SN​Ar [5].

Experimental Workflows: Synthesis & Validation

To ensure scientific integrity, the development of kinase inhibitors using these alternative building blocks must follow a self-validating workflow. Below are the standardized protocols for synthesizing and validating a pyrimidine-based alternative.

Workflow Scaffold Scaffold Selection (e.g., Pyrimidine) SNAr SNAr Reaction (Morpholine Addition) Scaffold->SNAr Coupling Cross-Coupling (Affinity Pocket) SNAr->Coupling Assay In Vitro Kinase Assay (IC50 Determination) Coupling->Assay Cell Cellular Validation (pAKT/pS6K Western) Assay->Cell

Step-by-step synthetic and biological validation workflow for novel kinase inhibitors.

Protocol 1: Synthesis of the 2,4-Dimorpholinopyrimidine-5-carbonitrile Core

This protocol demonstrates the installation of the morpholine hinge-binder onto a pyrimidine core via Nucleophilic Aromatic Substitution ( SN​Ar ).

  • Reagent Preparation: Dissolve 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: DCM is chosen as an aprotic solvent to ensure complete dissolution of the highly electrophilic starting material while strictly minimizing hydrolytic side reactions that would degrade the cyano group.

  • Nucleophilic Addition: Add morpholine (2.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise at 0°C.

    • Causality: The highly electron-withdrawing nature of the C5-carbonitrile group intensely activates the C2 and C4 positions. Strict temperature control (0°C) is mandatory to prevent exothermic runaway and unwanted ring-opening side reactions[6].

  • Reaction Monitoring: Stir the mixture for 2 hours, allowing it to slowly warm to room temperature. Monitor via LC-MS until the dichloro starting material is completely consumed.

  • Purification & Self-Validation: Quench with 1M HCl, extract the organic layer, dry over Na2​SO4​ , and concentrate under a vacuum.

    • Self-Validation Check: Perform 1H -NMR on the crude product. The successful dual substitution is validated by the presence of two distinct morpholine multiplets ( δ 3.6–3.9 ppm) integrating to 16 protons, and a single, sharp pyrimidine aromatic proton ( δ ~8.2 ppm).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To validate the hinge-binding efficacy of the newly synthesized scaffold, an ATP-competitive biochemical assay is required.

  • Enzyme Incubation: Incubate recombinant human PI3Kα with the synthesized inhibitor (using a 10-point serial dilution from 10 µM to 0.1 nM) in a kinase reaction buffer (50 mM HEPES pH 7.5, 3 mM MgCl2​ , 1 mM EGTA).

  • Substrate Initiation: Add PIP2 lipid substrate and ultra-pure ATP at a final concentration of 10 µM.

    • Causality: It is critical to operate at or slightly below the Km​ for ATP. If the ATP concentration is too high, it will outcompete the inhibitor, artificially inflating the IC 50​ and masking the true binding affinity of the hinge-binding scaffold.

  • Signal Detection: After 60 minutes, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP. Follow this with the Kinase Detection Reagent, which converts the generated ADP back into ATP to drive a luciferase-mediated luminescent reaction.

  • Data Analysis & Self-Validation: Plot luminescence against the log of the inhibitor concentration to calculate the IC 50​ using non-linear regression.

    • Self-Validation Check: Always run Buparlisib (BKM120) concurrently as an internal positive control. If the BKM120 IC 50​ deviates significantly from its established baseline (~52 nM)[8][9], the assay parameters (e.g., enzyme viability or ATP degradation) are compromised and the data must be discarded.

References

  • Vertex Pharmaceuticals Inc. (2012). Novel compounds as modulators of protein kinases (US20120289496A1). Google Patents.
  • Xin, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (Basel, Switzerland). Retrieved from [Link]

  • Křikavová, R., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Fancelli, D., et al. (2015). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules. Retrieved from [Link]

  • Xie, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology. Retrieved from [Link]

  • Wu, P., et al. (2017). Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget. Retrieved from [Link]

Sources

Validation

Comparative Analysis of Kinase Inhibitors Derived from 5-Amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile

Target Audience: Researchers, Application Scientists, and Drug Development Professionals In the landscape of targeted therapeutics, the 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile scaffold has emerged as a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile scaffold has emerged as a highly versatile pharmacophore. The structural genius of this molecule lies in its dual functionality: the morpholine ring provides excellent aqueous solubility and favorable hydrogen-bonding interactions within the kinase hinge region, while the pyrazole-carbonitrile core acts as a potent purine bioisostere. This allows the scaffold to competitively bind to the ATP-binding pocket of multiple kinase families.

This guide provides an objective, data-driven comparative analysis of how divergent synthetic modifications of this single scaffold yield two distinct classes of potent kinase inhibitors: PI3K Modulators and EGFR/HER2 Tyrosine Kinase Inhibitors .

Mechanistic Divergence & Structural Rationale

Depending on the synthetic functionalization, the base pyrazole-carbonitrile scaffold can be directed toward entirely different intracellular signaling cascades.

Class A: PI3K δ/γ Modulators (Lipid Kinase Inhibition)

By reacting the scaffold with hydrazine hydrate in ethanol, researchers generate potent modulators of the Phosphoinositide 3-kinase (PI3K) family . These enzymes are responsible for phosphorylating the 3'-hydroxyl of the inositol ring of phosphatidylinositol (PI), generating lipid second messengers that drive cell survival and immunity . These specific derivatives show high selectivity for the PI3K- δ and PI3K- γ isoforms, effectively downregulating the downstream AKT/mTOR signaling pathway critical in inflammatory responses and hematological malignancies .

Class B: EGFR / c-erbB2 Inhibitors (Receptor Tyrosine Kinase Inhibition)

Alternatively, cyclization of the scaffold (e.g., via reaction with N,N-dimethylformamide diethyl acetal) yields 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives. This cyclized structure perfectly mimics the adenine ring of ATP, allowing it to act as a potent Type I inhibitor of the Epidermal Growth Factor Receptor (EGFR) and c-erbB2 (HER2) tyrosine kinases. By blocking these RTKs, the compounds shut down downstream MAPK/ERK signaling, making them highly effective against epithelial hyperproliferation and solid tumors (e.g., breast carcinoma) .

KinaseInhibitors Scaffold 5-amino-3-morpholin-4-yl- 1H-pyrazole-4-carbonitrile PI3K_Inh PI3K Modulators (Hydrazine Derivatives) Scaffold->PI3K_Inh Pathway A EGFR_Inh Pyrazolo[3,4-d]pyrimidines (Cyclized Derivatives) Scaffold->EGFR_Inh Pathway B Target_PI3K PI3K-δ / PI3K-γ PI3K_Inh->Target_PI3K Inhibits Target_EGFR EGFR / c-erbB2 (HER2) EGFR_Inh->Target_EGFR Inhibits Path_PI3K AKT / mTOR Signaling (Immunomodulation) Target_PI3K->Path_PI3K Downregulates Path_EGFR MAPK / ERK Signaling (Anti-Tumorigenesis) Target_EGFR->Path_EGFR Downregulates

Divergent signaling pathway targets of 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile.

Comparative Data Summary

The following table summarizes the quantitative and qualitative differences between the two inhibitor classes derived from the core scaffold.

FeaturePI3K Modulators (Class A)EGFR / HER2 Inhibitors (Class B)
Scaffold Derivative Hydrazine/Ethanol derivatives4-Amino-1H-pyrazolo[3,4-d]pyrimidines
Primary Kinase Target PI3K- δ , PI3K- γ EGFR, c-erbB2 (HER2)
Kinase Classification Lipid KinaseReceptor Tyrosine Kinase (RTK)
Binding Mode Reversible, ATP-competitiveReversible, ATP-competitive
Primary Indication Inflammation, Autoimmunity, LeukemiasEpithelial Neoplasia (e.g., Breast Carcinoma)
Downstream Effector AKT (Ser473 phosphorylation)ERK1/2 (Thr202/Tyr204 phosphorylation)
Typical IC 50​ Range 10 - 150 nM5 - 50 nM

Self-Validating Experimental Workflows

To objectively evaluate the efficacy of these derivatives, researchers must utilize robust, self-validating assay systems. Below are the standard operating procedures for confirming both biochemical potency and cellular target engagement. The causality behind each critical step is explicitly defined to ensure scientific integrity.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescent ADP Detection)

Purpose: To determine the cell-free IC 50​ of the synthesized inhibitors against recombinant kinase domains.

  • Enzyme/Substrate Preparation: Isolate the biochemical interaction by using purified recombinant kinase domains (e.g., PI3K- δ or EGFR).

    • Causality: Using cell-free recombinant proteins removes variables like membrane permeability, efflux pumps, and intracellular protein binding, allowing for the measurement of direct binding affinity.

  • Buffer Formulation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: DTT maintains a reducing environment to prevent artificial enzyme inactivation via disulfide crosslinking. Mg 2+ is a mandatory cofactor that coordinates the phosphate groups of ATP, enabling the phosphoryl transfer reaction.

  • ATP Concentration Optimization: Set the ATP concentration exactly at its apparent Km​ for the specific kinase being tested.

    • Causality: Setting ATP at Km​ ensures the assay is highly sensitive to competitive ATP-mimetic inhibitors (like our pyrazole-carbonitrile scaffold). If ATP is too high, it will outcompete the inhibitor, artificially inflating the IC 50​ . If too low, the signal-to-noise ratio degrades.

  • Internal Controls (Self-Validation):

    • Positive Control: LY294002 (for PI3K) or Erlotinib (for EGFR).

    • Negative Control: DMSO vehicle (establishes 100% baseline kinase activity).

    • Blank: No-enzyme well (establishes background luminescence).

  • Detection: Add ADP-Glo™ reagent to terminate the reaction and deplete unconsumed ATP, followed by the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

    • Causality: Luminescence is directly proportional to the amount of ADP produced, providing a highly quantitative, non-radioactive measurement of kinase activity.

Protocol 2: Cellular Target Engagement (Western Blotting)

Purpose: To confirm that the inhibitors successfully penetrate the cell membrane and inhibit their specific targets in a physiological environment.

  • Cell Line Selection:

    • For PI3K inhibitors: Use Raji cells (B-lymphocytes). Causality: Raji cells constitutively express high endogenous levels of PI3K- δ , providing a robust dynamic range for lipid kinase inhibition.

    • For EGFR inhibitors: Use A431 cells (Epidermoid carcinoma). Causality: A431 cells possess massive EGFR gene amplification, making them the gold-standard model for EGFR target engagement.

  • Starvation & Stimulation: Serum-starve the cells for 12 hours. Pre-treat with the inhibitor for 1 hour, then stimulate with specific ligands (anti-IgM for Raji; EGF for A431) for 10 minutes.

    • Causality: Serum starvation silences basal background signaling. A synchronized, acute ligand stimulation ensures that any observed downstream phosphorylation is specifically driven by the target kinase, allowing precise measurement of the inhibitor's dampening effect.

  • Lysis & Self-Validating Readouts: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and probe for:

    • Target Readout: p-AKT (Ser473) for PI3K; p-ERK1/2 (Thr202/Tyr204) for EGFR.

    • Total Protein Control: Total AKT or Total ERK. Causality: Probing for total protein proves that the inhibitor is blocking activation (phosphorylation) rather than simply causing the degradation or unequal loading of the target protein.

    • Loading Control: β -actin or GAPDH to ensure uniform sample loading across all lanes.

Conclusion

The 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile scaffold is a masterclass in rational drug design. By leveraging its morpholine-driven solubility and pyrazole-driven ATP mimicry, drug development professionals can synthesize highly divergent therapeutic agents. Whether steering the scaffold toward lipid kinases (PI3K) for immunomodulation or receptor tyrosine kinases (EGFR/HER2) for oncology, understanding the strict structure-activity relationships (SAR) and employing rigorous, self-validating assays is paramount to advancing these molecules through the preclinical pipeline.

References

  • Novel compounds as modulators of protein kinases. US Patent US20120289496A1.[1]

  • Pyrimidine derivatives and process for the preparation thereof. German Patent DE69732780T2.[2]

  • Phosphatidyl-inositol 3-kinase: A key enzyme in diverse signalling processes. Trends in Cell Biology.[Link][3]

  • The role of phosphoinositide 3-kinase lipid products in cell function. Journal of Biological Chemistry.[Link][4]

Sources

Comparative

A Head-to-Head Comparison of Pyrazole Precursors for the Synthesis of Pyrazolo[3,4-d]pyrimidines: A Guide for Medicinal Chemists

Introduction: The Privileged Pyrazolo[3,4-d]pyrimidine Scaffold In the landscape of medicinal chemistry, certain heterocyclic structures earn the title of "privileged scaffolds" due to their consistent appearance in a mu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazolo[3,4-d]pyrimidine Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures earn the title of "privileged scaffolds" due to their consistent appearance in a multitude of biologically active compounds. The pyrazolo[3,4-d]pyrimidine nucleus is a quintessential example of such a scaffold.[1][2] Its significance stems from its structural design as a bioisostere of purine, where a pyrazole ring replaces the imidazole ring of natural purines like adenine.[3][4] This clever mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to interact with a wide array of biological targets, particularly protein kinases, by competing with the endogenous ligand, adenosine triphosphate (ATP).[5][6]

The therapeutic potential of this scaffold is vast, with derivatives showing promise as anticancer[7][8][9], anti-inflammatory[2], and antimicrobial agents.[10][11] The well-known drug Allopurinol, used in the treatment of gout, features this core structure, underscoring its clinical relevance.[6]

Given the intense interest in this scaffold, a variety of synthetic routes have been developed, originating from different, strategically functionalized pyrazole precursors. The choice of precursor is a critical decision in any synthetic campaign, directly influencing the reaction conditions, achievable substitution patterns, and overall efficiency. This guide provides a head-to-head comparison of the most common pyrazole precursors, offering field-proven insights and experimental data to assist researchers in selecting the optimal synthetic pathway for their drug discovery programs.

The Central Role of 5-Aminopyrazoles: A Comparative Analysis

The most prevalent and versatile strategy for constructing the pyrazolo[3,4-d]pyrimidine core begins with a 5-aminopyrazole. The key to this approach lies in the functional group at the adjacent C4 position, which serves as the electrophilic partner for the cyclization step that forms the pyrimidine ring. We will compare the three most important C4-functionalized precursors: nitriles, carboxamides, and carboxylate esters.

G cluster_precursors Key 5-Aminopyrazole Precursors cluster_products Primary Products cluster_intermediate A 5-Aminopyrazole-4-carbonitrile P1 4-Aminopyrazolo[3,4-d]pyrimidine A->P1 Formamide / HCOOH Triethyl Orthoformate + NH3 B 5-Aminopyrazole-4-carboxamide P2 4-Oxo/Hydroxypyrazolo[3,4-d]pyrimidine B->P2 Condensation w/ Acids, Aldehydes C 5-Aminopyrazole-4-carboxylate C->P2 Formamide / Urea I1 4-Chloropyrazolo[3,4-d]pyrimidine P2->I1 POCl3 I1->P1 Amination G A 5-Aminopyrazole -4-carboxylate P 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-one A->P One-Pot Microwave Irradiation A->P B Trimethyl Orthoformate B->P One-Pot Microwave Irradiation B->P C Primary Amine (R-NH2) C->P One-Pot Microwave Irradiation C->P

Three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.

Advantages:

  • Most reliable route for the synthesis of 4-oxo/hydroxy derivatives.

  • The resulting 4-oxo group provides a versatile handle for further functionalization via chlorination.

  • Amenable to modern, efficient methods like microwave-assisted multicomponent reactions. [12] Disadvantages:

  • Not a direct route to the 4-amino derivatives; requires an additional chlorination and amination step.

PrecursorReagent(s)ProductYield (%)ConditionsReference
Ethyl 5-aminopyrazole-4-carboxylatesFormamide4-Hydroxy-pyrazolo[3,4-d]pyrimidinesN/ABoiling Formamide[3]
Methyl 5-aminopyrazole-4-carboxylatesTrimethyl orthoformate, Primary Amines5-Substituted 3-arylamino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-onesHighMicrowave, One-Pot[12]
Alternative Precursors: Expanding the Synthetic Toolbox

While C4-functionalized 5-aminopyrazoles are dominant, other precursors offer unique advantages in terms of atom economy, convergence, and access to different substitution patterns.

3.1. Building from the Ground Up: C4-Unsubstituted 5-Aminopyrazoles

This strategy introduces the C4 carbon and the rest of the pyrimidine ring in a one-flask procedure, avoiding the need to pre-install a functional group at the C4 position of the pyrazole.

Synthetic Route: The key transformation is a Vilsmeier-Haack reaction, where the 5-aminopyrazole is treated with a Vilsmeier reagent (e.g., generated from PBr₃ and DMF). [13]This in-situ reaction forms a reactive formamidine species at the C4 position. Without isolation, an ammonia source like hexamethyldisilazane (HMDS) is added to trigger the final intermolecular heterocyclization, furnishing the pyrazolo[3,4-d]pyrimidine product.

Advantages:

  • High atom and step economy in a one-flask process.

  • Avoids a separate synthesis of a C4-functionalized pyrazole.

  • Offers flexibility by potentially using different N,N-disubstituted amides in the Vilsmeier step to introduce varied substituents.

Disadvantages:

  • The Vilsmeier reaction can be sensitive to the electronic nature of substituents already on the pyrazole ring.

  • Requires careful control of reagents and conditions.

G A 5-Aminopyrazole I In-situ C4-Formamidine Intermediate A->I Step 1: Vilsmeier Amidination B Vilsmeier Reagent (e.g., DMF/PBr3) B->I C Ammonia Source (e.g., HMDS) P Pyrazolo[3,4-d]pyrimidine C->P I->P Step 2: Intermolecular Cyclization

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Guide: 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile

As a Senior Application Scientist, I recognize that handling highly functionalized heterocyclic building blocks requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the mo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly functionalized heterocyclic building blocks requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule's behavior under stress, during a spill, and at the end of its lifecycle.

5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile is a densely functionalized intermediate frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors. However, its unique structural features—a pyrazole ring, a morpholine moiety, a primary amine, and a carbonitrile group—demand rigorous, highly specific operational and disposal protocols to mitigate environmental and occupational hazards.

Physicochemical & Hazard Profiling

To design an effective safety and disposal protocol, we must first analyze the quantitative data that dictates the chemical's physical behavior.

Property / ParameterValue / Specification
Chemical Name 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile
CAS Registry Number 103184-16-3
Molecular Formula C8H11N5O
Molecular Weight 193.21 g/mol
Hazard Classification (GHS) Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)
Signal Word Warning
Calculated LogP -0.695
Nitrogen Content (Mass %) ~36.2%
Primary Disposal Method High-Temperature Incineration with Alkaline Scrubbing

Data synthesized from authoritative chemical inventories (1)[1] and (2)[2].

Mechanistic Toxicology & Safety Rationale

The hazard profile of this compound is directly linked to its structure. The primary amine and morpholine nitrogen act as strong hydrogen bond donors and acceptors, facilitating rapid interaction with the mucosal proteins of the eyes and respiratory tract, leading to the documented H315 and H319 irritation hazards[2]. Furthermore, the molecule boasts a nitrogen mass fraction of over 36%. While stable under ambient conditions, subjecting this compound to thermal stress (e.g., incomplete combustion) risks the homolytic cleavage of the carbonitrile (-C≡N) group, potentially releasing highly toxic hydrogen cyanide (HCN) gas or generating dense nitrogen oxide (NOx) emissions.

Immediate Spill Response Protocol

In the event of a solid powder spill, dry sweeping is strictly prohibited. The mechanical action of dry sweeping aerosolizes the fine powder, bypassing standard lab ventilation and directly exposing the respiratory mucosa.

SpillResponse Spill Solid Spill Detected PPE Don PPE (N95/P100, Nitrile Gloves) Spill->PPE Sweep Moistened Sweep (Avoid Dust) PPE->Sweep Cont Place in Compatible Waste Container Sweep->Cont Decon Decontaminate Surface (Soap & Water) Cont->Decon

Logical workflow for immediate spill response and surface decontamination.

Step-by-Step Spill Remediation (Self-Validating Method)
  • Isolate and Protect: Immediately restrict access to the spill zone. Don a P100 particulate respirator, safety goggles, and double nitrile gloves.

    • Validation Step: Perform a positive/negative pressure seal check on the respirator before approaching the spill.

  • Dust Suppression (Moistening): Lightly mist the spilled powder with water or a dilute surfactant solution. Do not use a high-pressure spray, which will scatter the powder.

    • Causality: The compound's LogP of -0.695 indicates it is slightly hydrophilic[1]. It will readily wet and agglomerate when exposed to aqueous mists, preventing aerosolization.

  • Collection: Use a disposable anti-static scoop to transfer the moistened mass into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

    • Validation Step: Weigh the sealed waste container. The recovered mass (minus the estimated water weight) should roughly correlate with the suspected spilled volume, ensuring no bulk material is left behind.

  • Surface Decontamination: Wash the affected benchtop or floor with a standard laboratory detergent and water.

    • Validation Step: Swab the cleaned surface with a pH test strip. A neutral pH (7.0) confirms the complete removal of the basic amine residues.

Comprehensive Waste Management & Disposal Plan

Because 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile contains a cyano group and a high concentration of heterocyclic nitrogen, it cannot be disposed of via standard biological wastewater treatment or low-grade incineration. It requires specialized thermal destruction.

WasteWorkflow Gen Waste Generation (Solid/Solution) Seg Segregation (Non-Halogenated Organic) Gen->Seg Classify Store Secondary Containment (HDPE Drums, <25°C) Seg->Store Label & Seal Trans Licensed Hazmat Transport Store->Trans Manifest Inc High-Temp Incineration (>1000°C, Excess O2) Trans->Inc Thermal Destruction Scrub Alkaline Scrubbing (NOx / HCN Neutralization) Inc->Scrub Flue Gas Ash Ash Disposal (Secure Landfill) Inc->Ash Solid Residue

Step-by-step waste management and thermal destruction pathway for heterocyclic nitriles.

Step-by-Step Disposal Methodology
  • Waste Segregation: Collect all solid waste, contaminated PPE, and empty reagent bottles in containers designated strictly for "Non-Halogenated Organic Solid Waste." Do not mix with strong oxidizers or strong acids, as acidic environments can theoretically trigger premature hydrolysis of the nitrile group.

    • Validation Step: Audit the waste log prior to sealing the drum to verify zero cross-contamination with incompatible oxidizing agents.

  • Labeling and Storage: Affix GHS-compliant labels denoting "Skin Irrit. 2" and "Eye Irrit. 2A" hazards. Store in a cool, dry, well-ventilated secondary containment area away from direct sunlight.

  • High-Temperature Incineration (Primary Route): Transfer the waste to a licensed hazardous waste disposal facility. The mandated disposal route for heterocyclic nitriles is high-temperature incineration (3)[3].

    • Causality: The incinerator must operate at temperatures exceeding 1000°C with an excess of oxygen. This thermodynamic environment ensures the complete oxidative destruction of the stable pyrazole ring and forces the carbonitrile group to convert entirely into carbon dioxide (CO2) and nitrogen oxides (NOx), preventing the formation of carbon monoxide and lethal HCN gas.

  • Flue Gas Scrubbing: Ensure the contracted disposal facility utilizes wet air oxidation or alkaline scrubbing systems (4)[4]. Because the compound is 36.2% nitrogen by mass, combustion will generate significant volumes of NOx. Alkaline scrubbers are required to neutralize these acidic gases before atmospheric release.

    • Validation Step: Require a Certificate of Destruction (CoD) from the waste management vendor explicitly confirming that the material was subjected to thermal destruction with post-combustion gas scrubbing.

References
  • Title: Treatment of waste water from nitrile production (US Patent 4246417A)
  • Title: Acrylonitrile and Acrylonitrile Polymers | Source: Encyclopedia of Polymer Science and Technology (Wiley) | URL: [Link]

Sources

Handling

Personal protective equipment for handling 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile

An Essential Guide to the Safe Handling of 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile This document provides comprehensive safety and handling protocols for 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile, a...

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Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to the Safe Handling of 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile

This document provides comprehensive safety and handling protocols for 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile, a key reagent in contemporary research and development. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide is built upon a foundation of established principles of laboratory safety, data from structurally analogous pyrazole and nitrile compounds, and guidelines from authoritative bodies like the Occupational Safety and Health Administration (OSHA).[1][2][3] Our primary objective is to empower researchers with the knowledge to work safely and effectively, minimizing risk while maximizing experimental success.

Inferred Hazard Profile and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice.[3] Based on data from similar chemical structures, a cautious approach is warranted when handling 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile. The following table summarizes the potential hazards, adopting a "worst-case" scenario to ensure a high margin of safety.[1]

Hazard CategoryPotential FindingRationale & Supporting Citation
Acute Toxicity (Oral, Dermal) May be harmful or toxic if swallowed or in contact with skin.Structurally similar pyrazole derivatives have been classified with acute toxicity warnings.[4][5][6][7]
Skin Irritation May cause skin irritation.This is a common classification for pyrazole-based compounds.[1][4][6][7]
Eye Irritation/Damage May cause serious eye irritation or damage.Several analogous compounds are classified as serious eye irritants.[1][4][6]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.This is a general precaution for handling fine chemical powders.[8][9]
Aquatic Toxicity May be harmful to aquatic life with long-lasting effects.Pyrazole derivatives can have environmental hazards.[1][6] A precautionary approach to disposal is recommended.[10]

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]

Core Directive: Personal Protective Equipment (PPE)

The Occupational Safety and Health Administration (OSHA) mandates the use of Personal Protective Equipment (PPE) as a critical line of defense against chemical exposure.[2][11] The following PPE is required when handling 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile.

Hand Protection: Chemical-Resistant Gloves

Nitrile gloves are the recommended first line of defense for hand protection due to their superior resistance to a wide range of chemicals, including solvents, oils, and acids, when compared to latex or vinyl.[12][13][14] They also offer excellent puncture resistance.[12]

  • Selection: Choose nitrile gloves of appropriate thickness. Thicker gloves generally offer more protection but may slightly reduce dexterity.[14] For handling the solid compound and preparing solutions, a standard disposable nitrile glove is typically sufficient.

  • Inspection: Always inspect gloves for any signs of degradation or punctures before use.[8]

  • Proper Use: Never reuse disposable gloves. When removing gloves, do so without touching the outside of the glove with your bare skin to prevent exposure. Wash hands thoroughly after removing gloves.[8]

Eye and Face Protection: Safety Goggles and Face Shields
  • Chemical Safety Goggles: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[15] These are essential to protect against splashes and dust particles.

  • Face Shield: In situations with a higher risk of splashing, such as when handling larger volumes of solutions or during vigorous mixing, a face shield should be worn in addition to safety goggles for full-face protection.

Body Protection: Laboratory Coat and Apron
  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times to protect the skin and personal clothing from contamination.[9][13]

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant risk of splashing, an acid-resistant or chemical-resistant apron should be worn over the lab coat for an additional layer of protection.[13]

Respiratory Protection

Under normal laboratory conditions with small quantities, handling this compound in a well-ventilated area or a certified chemical fume hood should be sufficient.[8][10] However, respiratory protection may be necessary under certain circumstances:

  • When to Use: If there is a potential for generating dust or aerosols, or if you are working with large quantities of the solid material outside of a fume hood, a NIOSH/MSHA-approved respirator may be required.[15][16]

  • Program Requirement: The use of respirators must be part of a comprehensive respiratory protection program that complies with OSHA standard 29 CFR 1910.134, which includes medical evaluations, training, and fit testing.[15]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational workflow is critical for ensuring safety and experimental reproducibility. The following protocol outlines the essential steps for handling 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Review SDS/Safety Info prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to handling handle2 Transfer to Vessel handle1->handle2 handle3 Add Solvent & Mix handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 After experiment clean2 Segregate & Label Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile.

Step 1: Preparation

  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for structurally similar compounds.[2]

  • Don PPE: Put on all required personal protective equipment as outlined in Section 2: a laboratory coat, nitrile gloves, and chemical safety goggles.

  • Prepare Work Area: Ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder.[8][10] Cover the work surface with absorbent, disposable bench paper.

Step 2: Weighing and Transfer

  • Tare Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Dispense Solid: Carefully dispense the required amount of 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile into the weighing vessel. Avoid creating dust.[8] If dust is generated, ensure the fume hood is drawing it away from your breathing zone.

  • Transfer: Gently transfer the weighed solid into the reaction vessel.

Step 3: Solution Preparation

  • Add Solvent: Slowly add the desired solvent to the reaction vessel containing the compound.

  • Mixing: Mix the solution using appropriate methods (e.g., magnetic stirrer, gentle swirling). If heating is required, do so in a controlled manner (e.g., using a heating mantle with temperature control).

Step 4: Post-Handling and Cleanup

  • Decontamination: After the procedure is complete, decontaminate the work surface with an appropriate cleaning agent.

  • Waste Segregation: Collect all waste materials in a designated, clearly labeled waste container as described in Section 4.[1][10]

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).

  • Hand Washing: Wash your hands thoroughly with soap and water.[15]

Disposal Plan: A Precautionary Approach

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[1] Although some information suggests 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile may be classified as non-hazardous waste, a precautionary approach is recommended to prevent the release of active pharmaceutical ingredients into the environment.[10]

G start Waste for Disposal q_type Is the waste solid or liquid? start->q_type solid_waste Solid Waste (Powder, Contaminated Items) q_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) q_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed container for non-hazardous solid chemical waste. solid_waste->collect_solid collect_liquid Collect in a labeled, leak-proof container for non-hazardous aqueous waste. liquid_waste->collect_liquid empty_container Empty Container? collect_solid->empty_container disposal_request Arrange for disposal through institutional chemical waste program. collect_liquid->disposal_request rinse Triple-rinse with a suitable solvent. empty_container->rinse Yes empty_container->disposal_request No collect_rinsate Collect rinsate as non-hazardous liquid waste. rinse->collect_rinsate dispose_container Deface label and dispose of empty container in regular trash. collect_rinsate->dispose_container dispose_container->disposal_request

Caption: Decision workflow for the disposal of 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile waste.

Solid Waste Disposal

  • Segregation: Do not mix waste containing this compound with hazardous waste streams like flammable solvents or corrosive materials.[10]

  • Collection: Collect unused powder and any materials grossly contaminated with the compound (e.g., weighing paper, gloves) in a clearly labeled, sealable container designated for non-hazardous solid chemical waste.[1][10]

  • Labeling: The label should clearly state "Non-Hazardous Solid Chemical Waste" and list the chemical name.

Liquid Waste Disposal

  • Collection: Collect aqueous solutions containing the compound in a designated, leak-proof container.[10]

  • Labeling: Label the container "Non-Hazardous Aqueous Waste" and list the contents.

Empty Container Disposal

  • Triple-Rinse: For empty containers with trace amounts of solid residue, triple-rinse with a suitable solvent (e.g., water or ethanol).[10]

  • Collect Rinsate: The rinsate should be collected and disposed of as non-hazardous liquid waste.[10]

  • Final Disposal: After rinsing and defacing the original label, the empty container can be disposed of in the regular trash.[10]

Always follow your institution's specific procedures for chemical waste pickup and disposal.

Emergency Procedures: In Case of Exposure

Immediate and appropriate action is crucial in the event of an accidental exposure.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[8][15] If skin irritation occurs, seek medical attention.[15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration.[8][15] Seek medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[8] Seek immediate medical attention.

By integrating these safety protocols and operational plans into your daily laboratory workflow, you can handle 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile with confidence and a commitment to safety.

References

  • Proper Disposal of Disuprazole: A Guide for Labor
  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Labor
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. safetymena.com.
  • How to Choose PPE for Chemical Work.
  • Are Nitrile Gloves Chemically Resistant? Why PPE Matters.
  • 5-amino-3-methyl-1H-pyrazole-4-carbonitrile — Chemical Substance Inform
  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Laboratory Safety Guidance.
  • 5-Amino-1H-pyrazole-3-carbonitrile. PubChem.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • OSHA Chemical Hazards And Communication.
  • 5-aMino-3-tert-butyl-1H-pyrazole-4-carbonitrile - Safety D
  • 5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile. NextSDS.
  • SAFETY DATA SHEET - Spectrum Chemical. Spectrum Chemical.
  • SAFETY D

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